molecular formula C10H9N3 B3126422 3-(Pyrazin-2-yl)aniline CAS No. 333792-60-2

3-(Pyrazin-2-yl)aniline

Cat. No.: B3126422
CAS No.: 333792-60-2
M. Wt: 171.2 g/mol
InChI Key: NYKQOESVNLGISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrazin-2-yl)aniline is an organic compound with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol . This structure consists of an aniline group linked to a pyrazine ring, making it a valuable aromatic amine and a versatile building block in medicinal chemistry and materials science . Scientific research has explored its fundamental structural properties; a second monoclinic polymorph of the closely related N-(pyrazin-2-yl)aniline has been characterized, revealing that the two aromatic rings are aligned at 23.4° and that the molecules form extended chain motifs in the crystal structure through intermolecular N–H···N hydrogen bonds . This detailed structural understanding is crucial for researchers designing new molecular complexes or crystalline materials. The primary value of 3-(Pyrazin-2-yl)aniline lies in its role as a synthetic intermediate. Its structure, featuring both an electron-rich aniline group and an electron-deficient pyrazine ring, lends itself to the creation of more complex, nitrogen-rich heterocyclic systems . Such compounds are often investigated for their potential biological activity. Furthermore, the molecule's ability to coordinate with metal ions is of significant interest. For instance, related pyrazinyl-triazole derivatives have been used to create coordination polymers and metal complexes, such as a documented trans-diaqua-bis-cobalt(II) structure, highlighting the potential of this chemical family in developing catalysts or functional materials . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKQOESVNLGISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(Pyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Pyrazin-2-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrazine nucleus is a fundamental heterocyclic scaffold that commands significant attention in the field of medicinal chemistry. As a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, the pyrazine moiety is a key structural component in numerous biologically active compounds, including approved pharmaceuticals and natural products.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisosteric replacement for other aromatic systems make it a privileged scaffold in modern drug design.[4]

3-(Pyrazin-2-yl)aniline emerges as a particularly valuable building block, integrating the electron-deficient pyrazine ring with the versatile aminophenyl group. This combination offers multiple reaction sites for chemical elaboration, making it an ideal starting point for the synthesis of diverse compound libraries. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, structural characterization, and strategic applications of this important molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key structural and physicochemical data for 3-(Pyrazin-2-yl)aniline.

Chemical Structure and Identifiers
  • IUPAC Name: 3-(Pyrazin-2-yl)aniline

  • Chemical Structure: Chemical Structure of 3-(Pyrazin-2-yl)aniline

Physicochemical Data Summary

The quantitative properties of 3-(Pyrazin-2-yl)aniline are summarized below. It is important to note that while some experimental data is available from commercial suppliers, other values may be computationally predicted.

PropertyValueSource
CAS Number 333792-60-2[5]
Molecular Formula C₁₀H₉N₃[5][6]
Molecular Weight 171.20 g/mol [5][6]
SMILES NC1=CC=CC(C2=NC=CN=C2)=C1[5]
Physical Form Solid[7] (Analogue)
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Freely soluble in organic solvents[8] (Pyrazine)

Synthesis and Purification

The construction of the biaryl linkage between the pyrazine and aniline rings is the central challenge in synthesizing 3-(Pyrazin-2-yl)aniline. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for this transformation.[9][10]

Retrosynthetic Analysis and Strategy

The C-C bond connecting the two aromatic rings can be disconnected retrosynthetically, leading to two primary precursor pairs:

  • 2-Halopyrazine (e.g., 2-chloropyrazine) and 3-aminophenylboronic acid.

  • 3-Bromoaniline (or triflate) and pyrazine-2-boronic acid.

The first approach is often preferred due to the commercial availability and stability of the starting materials. The Suzuki coupling is advantageous for its high functional group tolerance, allowing the unprotected aniline -NH₂ group to be carried through the reaction, thus simplifying the synthetic sequence.[10]

Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a representative procedure. As a self-validating system, the progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.

Reagents and Materials:

  • 3-Aminophenylboronic acid (1.1 eq)

  • 2-Chloropyrazine (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] or a more advanced ligand like SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloropyrazine, 3-aminophenylboronic acid, and potassium carbonate.

  • Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, which can lead to catalyst degradation and reduced yield.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system (dioxane/water) via cannula or syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain pure 3-(Pyrazin-2-yl)aniline.

Synthesis Workflow Visualization

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_purification Work-up & Purification r1 2-Chloropyrazine setup Combine in Dioxane/H₂O (Inert Atmosphere) r1->setup r2 3-Aminophenylboronic Acid r2->setup cat Pd(OAc)₂ / Ligand cat->setup base K₂CO₃ Base base->setup reaction Heat to Reflux (80-100°C) setup->reaction workup Aqueous Work-up (EtOAc Extraction) reaction->workup purify Column Chromatography workup->purify product 3-(Pyrazin-2-yl)aniline purify->product

Caption: Suzuki-Miyaura coupling workflow for synthesizing 3-(Pyrazin-2-yl)aniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures the data is self-validating.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

Experimental Protocol:

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Analysis: Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, confirming the connectivity of atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D experiments like COSY and HSQC can be used for unambiguous assignments.

Predicted NMR Data (in DMSO-d₆):

  • ¹H NMR:

    • Pyrazine Protons (3H): Expect signals in the highly deshielded region (~8.5-9.2 ppm) characteristic of electron-deficient aromatic systems.

    • Aniline Protons (4H): Expect signals in the aromatic region (~6.7-7.5 ppm).

    • Amine Protons (2H): A broad singlet (~5.0-5.5 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Pyrazine Carbons: Expect signals in the ~140-155 ppm range.

    • Aniline Carbons: Expect signals in the ~115-150 ppm range, with the carbon attached to the amino group being more shielded.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Experimental Protocol:

  • Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for this nitrogen-containing compound.

  • Data Acquisition: Acquire a full scan to identify the molecular ion.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 172.087.

Analytical Workflow Visualization

G cluster_analysis Structural & Purity Verification start Crude Synthesis Product purification Column Chromatography start->purification hplc Purity Assessment (RP-HPLC) purification->hplc ms Molecular Weight ID (ESI-MS) purification->ms nmr Structure Confirmation (¹H & ¹³C NMR) purification->nmr final Characterized Compound (>95% Purity) hplc->final ms->final nmr->final

Caption: Workflow for the analytical characterization of 3-(Pyrazin-2-yl)aniline.

Applications in Drug Discovery and Medicinal Chemistry

3-(Pyrazin-2-yl)aniline is not merely a chemical curiosity; it is a scaffold of significant strategic importance in drug discovery, primarily in the development of kinase inhibitors.

The Aminopyrazine Scaffold as a Kinase Hinge-Binder

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. A common feature of kinase inhibitors is their ability to form hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket.[4]

The aminopyrazine motif, present in 3-(Pyrazin-2-yl)aniline, is exceptionally well-suited for this role. One of the pyrazine nitrogen atoms can act as a hydrogen bond acceptor, while the adjacent aniline's amino group can act as a hydrogen bond donor. This bidentate interaction provides a strong and specific anchor for the inhibitor within the kinase active site, a principle leveraged in many FDA-approved drugs.[4]

Mechanism of Action Visualization

G Conceptual Kinase Hinge Binding cluster_kinase Kinase Hinge Region cluster_inhibitor Inhibitor Core [3-(Pyrazin-2-yl)aniline] hinge_nh Backbone N-H (H-Bond Donor) inhibitor_img hinge_nh->inhibitor_img H-Bond Acceptor hinge_co Backbone C=O (H-Bond Acceptor) inhibitor_img->hinge_co H-Bond Donor

Caption: Conceptual diagram of 3-(Pyrazin-2-yl)aniline binding to a kinase hinge.

Bioisosteric Replacement

In medicinal chemistry, bioisosteres are chemical substituents that produce similar biological effects. The pyrazine ring is often used as a bioisostere for phenyl, pyridine, or pyrimidine rings.[4] Substituting one of these rings with a pyrazine can subtly alter a compound's properties—such as solubility, metabolic stability, and target affinity—in a beneficial way. 3-(Pyrazin-2-yl)aniline provides a direct entry point for chemists to explore these modifications, enabling the fine-tuning of a lead compound's pharmacological profile.

Conclusion

3-(Pyrazin-2-yl)aniline is a high-value chemical entity with a compelling profile for researchers in drug discovery and organic synthesis. Its straightforward synthesis via robust cross-coupling methodologies, combined with its inherent structural features tailored for kinase inhibition, establishes it as a strategic building block. The insights and protocols detailed in this guide provide a solid foundation for its effective synthesis, characterization, and intelligent application in the development of next-generation therapeutics.

References

  • Pyrazines | Chemical Product Catalog. (2019, June 12). Chemsrc. Retrieved March 10, 2026, from [Link]

  • 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • A Divergent Approach to the Synthesis of 3-Substituted-2-pyrazolines: Suzuki Cross-Coupling of 3-Sulfonyloxy-2-pyrazolines. (2009, August 21). R Discovery. Retrieved March 10, 2026, from [Link]

  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • N-(Pyrazin-2-yl)aniline. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • N-(Pyrazin-2-yl)aniline. (2008, October 11). PubMed. Retrieved March 10, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • 2-methyl-5-(pyrazin-2-yl)aniline. (n.d.). PubChemLite. Retrieved March 10, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Semantic Scholar. Retrieved March 10, 2026, from [Link]

  • Pyrazine | C4H4N2 | CID 9261. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • 2-Anilino-3-(n-pentyl) pyrazine. (n.d.). Cheméo. Retrieved March 10, 2026, from [Link]

  • Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa. (2003, February 1). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • 3-(Pyridin-2-yl)aniline. (n.d.). MilliporeSigma. Retrieved March 10, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Some chemical-physical properties of aniline. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline. (2025, May 20). ChemSynthesis. Retrieved March 10, 2026, from [Link]

Sources

Thermodynamic Stability of 3-(Pyrazin-2-yl)aniline in Organic Solvents: A Technical Whitepaper on Solvation Kinetics and Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-(Pyrazin-2-yl)aniline (PubChem CID 23503672) is a critical biaryl heterocyclic pharmacophore[1]. Characterized by an electron-donating aniline ring coupled directly to an electron-withdrawing pyrazine ring, this structural motif is heavily utilized in the synthesis of advanced kinase inhibitors. Specifically, it serves as a core building block for inhibitors targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[2]. These kinases are central to the pathogenesis of severe autoimmune diseases, inflammatory conditions, and neurodegenerative disorders such as Parkinson's disease[2],[3].

Because 3-(Pyrazin-2-yl)aniline is subjected to various organic solvents during API (Active Pharmaceutical Ingredient) synthesis and liquid formulation, understanding its thermodynamic stability is paramount. This guide provides a rigorous, self-validating framework for evaluating the solvation thermodynamics and degradation kinetics of this molecule, grounded in ICH Q1A(R2) regulatory standards[4],[5].

Physicochemical Profile and Solvation Thermodynamics

The stability of 3-(Pyrazin-2-yl)aniline in solution is strictly governed by the thermodynamic parameters of its solvation shell. The "push-pull" electronic nature of the molecule creates a significant dipole moment, meaning that solvent-solute interactions are highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity.

  • Protic Solvents (e.g., Methanol, Ethanol): The primary amine group of the aniline moiety acts as both a hydrogen bond donor and acceptor. However, strong dipolar interactions among aniline molecules can lead to complex thermodynamic behaviors, often resulting in negative deviations from Raoult's law and impacting the molar excess enthalpies of the mixture[6].

  • Aprotic Solvents (e.g., Chloroform, Acetonitrile): Solvation is primarily driven by dipole-dipole interactions. Conductometric studies on related aniline complexes indicate that stability constants ( Kf​ ) in aprotic solvents like chloroform are often higher than in protic solvents like methanol, indicating a more thermodynamically stable solvation state[7].

Quantitative Thermodynamic Parameters

Understanding the activation parameters for the degradation of aniline derivatives provides causality for why specific storage conditions are required. The oxidative coupling of the aniline moiety is the primary degradation risk.

Table 1: Thermodynamic Activation Parameters for Aniline Oxidative Coupling[7]

ParameterValue RangeCausality / Implication for API Stability
Activation Energy ( Ea​ ) 6.68 – 9.34 kJ/molA relatively low barrier indicates high susceptibility to catalytic degradation under thermal stress.
Enthalpy ( ΔH∗ ) +4.17 to +6.83 kJ/molThe endothermic nature dictates that degradation accelerates significantly with heat input.
Entropy ( ΔS∗ ) -0.25 to -0.24 kJ/mol·KNegative entropy implies a highly ordered transition state during the coupling mechanism.
Gibbs Free Energy ( ΔG∗ ) +79.78 to +81.05 kJ/molNon-spontaneous at room temperature; the API remains stable unless activation energy is supplied.

Degradation Pathways: Causality and Mechanisms

The primary chemical liability of 3-(Pyrazin-2-yl)aniline in organic solvents is the aerobic oxidative coupling of the aniline moiety. When exposed to oxygen, UV light, or trace metal impurities in solvents, the amine group undergoes coupling to form aromatic azo compounds or imines[7].

Causality of Degradation: Thermodynamic analysis reveals that this oxidative coupling is an endothermic and non-spontaneous process at standard conditions ( ΔG∗>0 )[7]. Because the reaction requires activation energy, the molecule remains kinetically stable at room temperature. However, under thermal stress (e.g., during solvent reflux in synthesis) or in the presence of reactive oxygen species, the energy barrier is overcome, leading to rapid loss of API efficacy and the formation of toxic metabolites[3].

Pathway API 3-(Pyrazin-2-yl)aniline (Intact API) Solvent Organic Solvent (e.g., MeOH, CHCl3) API->Solvent Dissolution Oxidation Oxidative Coupling (Aniline Moiety) Solvent->Oxidation +O2 / Thermal Stress Stable Stable Solvation (H-Bonding Network) Solvent->Stable Standard Storage (ICH Q1A) Azo Azo/Imine Byproducts (Degradation) Oxidation->Azo Endothermic (ΔG > 0) Requires Activation

Fig 1: Thermodynamic degradation pathways and solvation stability of 3-(Pyrazin-2-yl)aniline.

Self-Validating Experimental Protocol for Stability Testing

To ensure absolute scientific integrity (E-E-A-T), the stability evaluation of 3-(Pyrazin-2-yl)aniline must employ a self-validating system . This requires the use of orthogonal analytical techniques to guarantee mass balance. If HPLC-UV shows a decrease in API concentration but no new UV-active peaks appear, a single-technique approach would fail to explain the loss. By pairing HPLC-UV with conductometry, the system self-validates: conductometry will detect the formation of non-UV-absorbing ionic degradation products, preventing false-negative stability assessments[7].

This protocol is strictly grounded in the ICH Q1A(R2) guidelines for the stability testing of new drug substances[4],[5].

Workflow Start API Solvent Preparation (0.1M in Organic Solvents) ICH ICH Q1A(R2) Storage 25°C/60%RH & 40°C/75%RH Start->ICH Long-Term/Accelerated Stress Forced Degradation (Thermal, Photolytic, Oxidative) Start->Stress Intrinsic Stability Analysis Orthogonal Analysis (HPLC-UV + Conductometry) ICH->Analysis Sampling (0-12 Mo) Stress->Analysis Stress Sampling Data Kinetic Modeling (Arrhenius Ea, ΔG, ΔH, ΔS) Analysis->Data Mass Balance Verified

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology
  • Batch Selection & Preparation: Select at least three primary pilot-scale batches of 3-(Pyrazin-2-yl)aniline synthesized via the final production route[4],. Prepare 0.1 M solutions in selected organic solvents (e.g., Methanol, Acetonitrile, Chloroform).

  • ICH Q1A(R2) Formal Storage: Place the solutions in climate chambers capable of controlling temperature to ±2°C and humidity to ±5% RH[8].

    • Long-Term Conditions: Store samples at 25°C / 60% RH for a minimum of 12 months[5].

    • Accelerated Conditions: Store samples at 40°C / 75% RH for 6 months[5].

  • Stress Testing (Forced Degradation): To determine the intrinsic stability of the molecule and validate the stability-indicating power of the analytical procedures[4], subject the solutions to temperatures 10°C above the accelerated test[8], intense UV light (photolysis), and oxidative stress (e.g., 3% H2​O2​ ).

  • Orthogonal Analysis (The Self-Validating Step):

    • HPLC-UV: Quantify the intact 3-(Pyrazin-2-yl)aniline and identify azo/imine degradation peaks.

    • Conductometry: Measure changes in solution conductivity to detect the formation of ionic degradation products, ensuring complete mass balance[7].

  • Kinetic & Thermodynamic Calculation: Calculate the degradation rate constant ( k ) at multiple temperatures. Use the Arrhenius equation to derive the activation energy ( Ea​ ) and the Eyring equation to calculate ΔH∗ and ΔS∗ .

Table 2: ICH Q1A(R2) Stability Testing Matrix for API in Solution[4],[5],[8]

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months (If significant change occurs at accelerated)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months
Stress Testing Temp > 50°C, +O2​ , UV LightVariableInitial and Final (to establish degradation pathways)

Conclusion

The thermodynamic stability of 3-(Pyrazin-2-yl)aniline in organic solvents is heavily dependent on the polarity of the solvent and the ambient thermal conditions. Because its primary degradation pathway—oxidative coupling—is endothermic and non-spontaneous at room temperature, the API remains highly stable under standard ICH Q1A(R2) long-term storage conditions. However, the relatively low activation energy required for degradation necessitates strict environmental controls during high-temperature synthetic steps. By employing the self-validating orthogonal analysis protocol outlined above, pharmaceutical developers can ensure accurate shelf-life determinations and maintain the integrity of downstream kinase inhibitor formulations.

Sources

Physicochemical Profiling of 3-(Pyrazin-2-yl)aniline: pKa Determination and Protonation Site Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Pyrazin-2-yl)aniline is a critical bi-aryl building block frequently utilized in the rational design of kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1]. The basicity of its nitrogen centers dictates its aqueous solubility, membrane permeability, and binding affinity within the acidic microenvironments of target proteins. This technical guide establishes the theoretical framework for its protonation sites and details the self-validating experimental protocols required to accurately determine its pKa values.

Structural Analysis and Theoretical pKa Framework

The molecule consists of two distinct ionizable functional groups connected via a bi-aryl linkage:

  • Aniline amino group (-NH₂): The primary amine attached to the benzene ring. Unsubstituted aniline has a baseline pKa of approximately 4.6[2].

  • Pyrazine ring: A six-membered heteroaromatic ring containing two nitrogen atoms at the 1 and 4 positions. Unsubstituted pyrazine is a very weak base with a pKa ranging from 0.65 to 0.88[3][4].

Substituent Effects and Causality

The pKa of an ionizable group is heavily influenced by the geometric and electronic nature of its substituents[5]. In 3-(pyrazin-2-yl)aniline, the pyrazine ring acts as a strong electron-withdrawing group (EWG) due to the electronegativity of its two nitrogen atoms. Because it is located at the meta position relative to the amino group, its electron-withdrawing effect is primarily inductive (-I) rather than resonance-based. This inductive withdrawal of electron density from the aniline nitrogen reduces the availability of its lone pair, thereby decreasing its basicity and lowering the pKa compared to unsubstituted aniline[5].

Conversely, the aniline group is a mild electron-donating group. However, from the meta position, it cannot donate electron density into the pyrazine ring via direct resonance. Thus, the pyrazine nitrogens experience only a negligible inductive effect, keeping their pKa close to the baseline value.

Table 1: Theoretical vs. Estimated pKa Values
Functional GroupBaseline pKa (Unsubstituted)Primary Substituent EffectEstimated pKa in 3-(Pyrazin-2-yl)aniline
Aniline (-NH₂) 4.6Strong Inductive Withdrawal (-I)3.5 – 4.0
Pyrazine (N-4) 0.65 – 0.88Weak Inductive Effect~0.8 – 1.0

Mechanistic Pathway of Protonation

Based on the estimated pKa values, the protonation of 3-(pyrazin-2-yl)aniline is a sequential, two-step process driven by environmental pH. The aniline nitrogen, being the more basic center, protonates first to form a monoprotonated anilinium cation. Under highly acidic conditions (pH < 1), the pyrazine nitrogen protonates, yielding a diprotonated species.

Protonation A Neutral Species 3-(Pyrazin-2-yl)aniline pH > 5 B Monoprotonated Anilinium Cation pH ~ 1.5 - 3.5 A->B + H+ (pKa1 ~3.8) C Diprotonated Anilinium-Pyrazinium pH < 0.5 B->C + H+ (pKa2 ~0.8)

Sequential protonation of 3-(Pyrazin-2-yl)aniline from neutral to diprotonated state.

Experimental Methodologies for pKa Determination

To empirically validate these theoretical estimates, robust analytical protocols are required. We employ a dual-method approach: UV-Vis spectrophotometry for macroscopic pKa determination and ¹H-NMR titration for microscopic, site-specific validation. This creates a self-validating system; the macroscopic pKa from UV-Vis must align with the inflection points of the chemical shifts in NMR.

Protocol 1: UV-Vis Spectrophotometric Titration

UV-Vis is the gold standard for conjugated systems because protonation alters the electronic transition energies (chromophore conjugation), resulting in measurable spectral shifts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.1 mM stock solution of 3-(pyrazin-2-yl)aniline in a standardized aqueous background electrolyte (e.g., 0.15 M KCl to maintain constant ionic strength). If aqueous solubility is poor, use a methanol-water cosolvent system and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky method.

  • Titration Setup: Transfer 50 mL of the solution to a thermostated titration vessel (25.0 ± 0.1 °C) equipped with an automated micro-dispenser and a calibrated glass pH electrode.

  • Spectral Acquisition: Titrate from pH 7.0 down to pH 0.5 using 0.5 M HCl. Record the UV-Vis absorption spectrum (200–400 nm) after each 0.2 pH unit decrement. Ensure the system reaches equilibrium (stable pH reading for >30 seconds) before each scan.

  • Self-Validation Check: Plot the overlaid spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant) confirms a clean, two-state transition without degradation or precipitation artifacts.

  • Data Processing: Extract absorbance values at the wavelength of maximum difference ( λmax​ ). Fit the Absorbance vs. pH curve to the Henderson-Hasselbalch equation using non-linear regression to determine macroscopic pKa values.

Protocol 2: ¹H-NMR Titration (Site-Specific Validation)

While UV-Vis provides the bulk pKa, ¹H-NMR confirms which nitrogen is protonated by monitoring the chemical shifts of adjacent protons.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of D₂O/H₂O (10:90 v/v) to allow for pH measurement while providing a deuterium lock signal.

  • Titration: Adjust the pH* (pH meter reading in D₂O) using dilute DCl and NaOD.

  • Acquisition: Acquire a 1D ¹H-NMR spectrum at various pH intervals (pH 7.0 to 0.5).

  • Analysis: Track the chemical shifts ( δ ) of the aromatic protons.

    • Protonation of the aniline -NH₂ will cause a significant downfield shift in the protons of the benzene ring (ortho and para to the amine).

    • Protonation of the pyrazine ring will cause a sharp downfield shift in the pyrazine protons.

  • Calculation: Plot δ vs. pH for each proton and determine the inflection point, yielding the microscopic pKa for each specific site.

Workflow S1 Sample Preparation (0.1 mM in aqueous buffer) S2 Titration Setup (Automated titrator, pH 1.0 to 7.0) S1->S2 S3 Data Acquisition (UV-Vis Spectra / NMR Shifts) S2->S3 Stepwise pH adjustment S4 Data Processing (Henderson-Hasselbalch Fit) S3->S4 Isosbestic point check S5 pKa & Site Determination S4->S5

Standardized workflow for empirical pKa determination using spectroscopic titration.

Implications in Drug Development

The pKa of 3-(pyrazin-2-yl)aniline dictates its ionization state at physiological pH (7.4), the acidic environment of the stomach (pH 1.5), and within the lysosome (pH 4.5). Because the highest pKa is ~3.8, this molecule remains >99% un-ionized in systemic circulation (pH 7.4). This neutral state is highly favorable for passive membrane permeability and oral absorption. However, the lack of a basic center ionized at physiological pH may limit aqueous solubility, necessitating formulation strategies such as amorphous solid dispersions or extensive salt screening (though the low pKa makes stable salt formation challenging).

References

  • Wikipedia Contributors. "Aniline." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • FooDB. "Showing Compound Pyrazine (FDB012468)." The Food Component Database. Available at:[Link]

  • MDPI. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules. Available at:[Link]

  • AFIT. "Substituent Effects on the Physical Properties and pKa of Aniline." International Journal of Quantum Chemistry. Available at:[Link]

  • Journal of Engineering Research and Applied Science. "Statistical Analysis of Substituent Effects on pKa of Aniline." Available at:[Link]

  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors." European Patent Office.

Sources

The Luminescent Potential of 3-(Pyrazin-2-yl)aniline: A Technical Guide for Materials Science Innovation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the quest for novel materials to drive the next generation of optoelectronics, the strategic design of organic molecules with tailored photophysical properties is paramount. This technical guide delves into the promising, yet underexplored, characteristics of 3-(Pyrazin-2-yl)aniline, a molecule poised at the intersection of donor-acceptor architecture and nitrogen-rich heterocycles. For researchers, chemists, and professionals in drug development and materials science, this document serves as an in-depth exploration of the synthesis, theoretical photophysical profile, and potential applications of this compound. We will dissect the underlying principles that govern its expected luminescent behavior and provide a roadmap for its characterization and integration into advanced materials, such as Organic Light-Emitting Diodes (OLEDs).

Introduction: The Allure of Pyrazine-Aniline Scaffolds

Pyrazine derivatives are a cornerstone in the development of advanced materials due to their inherent electron-deficient nature, rigid and planar structure, and tunable electronic properties.[1] When coupled with an electron-donating group, such as an aniline moiety, the resulting donor-acceptor (D-A) structure can give rise to fascinating photophysical phenomena, including intramolecular charge transfer (ICT), which is often associated with strong fluorescence and solvatochromism.[2][3] 3-(Pyrazin-2-yl)aniline, with its direct linkage of the electron-rich aniline to the electron-withdrawing pyrazine ring, presents a compelling candidate for a highly fluorescent material with environment-sensitive emission.[4]

This guide will provide a comprehensive overview of the anticipated photophysical properties of 3-(Pyrazin-2-yl)aniline, drawing parallels with structurally similar compounds and established photophysical principles. We will explore its synthesis, detail the necessary experimental protocols for its full characterization, and discuss its potential to serve as a building block for innovative materials in optoelectronics and sensing.

Synthesis of 3-(Pyrazin-2-yl)aniline: A Practical Approach

The synthesis of 3-(Pyrazin-2-yl)aniline can be approached through several established cross-coupling methodologies. A common and effective route is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyrazine halide with an aminophenylboronic acid derivative. This method offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reactant Preparation: In a flame-dried Schlenk flask, dissolve 2-chloropyrazine (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a degassed solvent mixture of toluene and water (4:1).

  • Base Addition: Add a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.), to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-(Pyrazin-2-yl)aniline.

Causality Behind Experimental Choices: The choice of a palladium catalyst is crucial for an efficient cross-coupling reaction. The inert atmosphere is necessary to prevent the degradation of the catalyst and the oxidation of the reactants. The base is required to activate the boronic acid for transmetalation to the palladium center.

Synthesis_Workflow Reactants 2-Chloropyrazine, 3-Aminophenylboronic acid, Pd(PPh3)4, Na2CO3 Reaction Reflux (90-100 °C) 12-24 hours Inert Atmosphere Reactants->Reaction Add to Solvent Solvent Toluene/Water (4:1) Solvent->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Cool and Quench Purification Column Chromatography Workup->Purification Product 3-(Pyrazin-2-yl)aniline Purification->Product

Caption: Workflow for the synthesis of 3-(Pyrazin-2-yl)aniline via Suzuki-Miyaura cross-coupling.

Anticipated Photophysical Properties

Absorption and Emission Spectra

The UV-Vis absorption spectrum of 3-(Pyrazin-2-yl)aniline is expected to exhibit two main absorption bands. A higher energy band in the UV region (around 250-300 nm) can be attributed to the π-π* transitions within the pyrazine and aniline aromatic rings. A lower energy band, extending into the near-UV or visible region (around 350-400 nm), is anticipated to arise from an intramolecular charge transfer (ICT) transition from the electron-donating aniline moiety to the electron-accepting pyrazine ring.[2][3]

Upon excitation into either of these absorption bands, fluorescence emission is expected. The emission spectrum is likely to be a broad, Stokes-shifted band in the blue to green region of the visible spectrum (approximately 450-550 nm). The large Stokes shift is a characteristic feature of molecules exhibiting significant ICT upon excitation.

Quantum Yield and Excited State Dynamics

The fluorescence quantum yield (ΦF) is a critical parameter for any potential emissive material. For 3-(Pyrazin-2-yl)aniline, the quantum yield will be influenced by the efficiency of the ICT process and the competition between radiative (fluorescence) and non-radiative decay pathways. The rigid structure of the pyrazine-aniline scaffold is expected to minimize non-radiative decay from vibrational relaxation, potentially leading to a reasonably high quantum yield. However, the presence of nitrogen lone pairs in the pyrazine ring can sometimes promote intersystem crossing to the triplet state, which could quench fluorescence.

Solvatochromism: A Probe of the Environment

A hallmark of molecules with strong ICT character is solvatochromism, the change in the color of absorption or emission with the polarity of the solvent.[4] It is highly probable that 3-(Pyrazin-2-yl)aniline will exhibit positive solvatochromism in its fluorescence spectrum. This means that as the solvent polarity increases, the emission maximum will shift to longer wavelengths (a red shift). This phenomenon occurs because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state.

Table 1: Predicted Photophysical Properties of 3-(Pyrazin-2-yl)aniline in Various Solvents

SolventPolarity IndexPredicted Abs. Max (λabs, nm)Predicted Em. Max (λem, nm)Predicted Stokes Shift (cm⁻¹)
Hexane0.1~350~450~6300
Toluene2.4~355~470~6500
Dichloromethane3.1~360~490~6800
Acetonitrile5.8~365~510~7200
Ethanol4.3~370~530~7500

Note: These are predicted values based on the behavior of similar D-A pyrazine derivatives and should be confirmed experimentally.

Experimental Characterization of Photophysical Properties

To validate the predicted properties and fully characterize 3-(Pyrazin-2-yl)aniline, a series of standard photophysical measurements are required.

UV-Vis Absorption and Fluorescence Spectroscopy

Protocol:

  • Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of 3-(Pyrazin-2-yl)aniline in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm.

  • Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the lowest energy band. The emission should be scanned over a range that encompasses the expected emission, for instance, from 400 to 700 nm.

Fluorescence Quantum Yield Determination

The relative method is commonly used to determine the fluorescence quantum yield. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Select a suitable fluorescence standard that absorbs and emits in a similar spectral region to 3-(Pyrazin-2-yl)aniline (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorption and fluorescence spectra for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

  • Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²)

    where m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_sample Sample: 3-(Pyrazin-2-yl)aniline cluster_standard Standard (e.g., Quinine Sulfate) Sample_Prep Prepare Dilute Solutions (Abs < 0.1) Sample_Abs Measure Absorbance Sample_Prep->Sample_Abs Sample_Fluor Measure Fluorescence Sample_Abs->Sample_Fluor Sample_Plot Plot Integrated Intensity vs. Absorbance Sample_Fluor->Sample_Plot Sample_Slope Determine Slope (msample) Sample_Plot->Sample_Slope Calculation Calculate Quantum Yield ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²) Sample_Slope->Calculation Std_Prep Prepare Dilute Solutions (Abs < 0.1) Std_Abs Measure Absorbance Std_Prep->Std_Abs Std_Fluor Measure Fluorescence Std_Abs->Std_Fluor Std_Plot Plot Integrated Intensity vs. Absorbance Std_Fluor->Std_Plot Std_Slope Determine Slope (mstd) Std_Plot->Std_Slope Std_Slope->Calculation

Caption: Workflow for determining the fluorescence quantum yield using the relative method.

Potential Applications in Materials Science

The anticipated photophysical properties of 3-(Pyrazin-2-yl)aniline make it a highly attractive candidate for several applications in materials science.

Organic Light-Emitting Diodes (OLEDs)

The strong fluorescence and potential for a high quantum yield suggest that 3-(Pyrazin-2-yl)aniline could serve as an excellent emissive dopant in the emissive layer of an OLED.[1] Its blue-green emission could be valuable for display and lighting applications. The donor-acceptor structure may also facilitate charge transport, potentially leading to improved device efficiency and lower operating voltages. Pyrazine-based emitters have shown promise in achieving high external quantum efficiencies in OLEDs.[1][5]

Fluorescent Sensors and Probes

The expected solvatochromic behavior of 3-(Pyrazin-2-yl)aniline makes it a candidate for use as a fluorescent sensor for environmental polarity.[4] Furthermore, the nitrogen atoms in the pyrazine ring could act as binding sites for metal ions, and the aniline moiety could be functionalized to create selective chemosensors where binding events lead to a change in the fluorescence output.

Conclusion

3-(Pyrazin-2-yl)aniline represents a molecule of significant interest for the materials science community. Its inherent donor-acceptor architecture, predicated on the coupling of an electron-rich aniline with an electron-deficient pyrazine, strongly suggests a profile rich in desirable photophysical properties. While this guide has presented a theoretical and predictive overview, the true potential of this compound awaits experimental validation. The synthetic route is accessible, and the characterization methods are well-established. It is our hope that this technical guide will inspire further research into 3-(Pyrazin-2-yl)aniline and its derivatives, paving the way for their integration into the next generation of advanced functional materials.

References

  • City University of Hong Kong. Design, Synthesis and Electroluminescence Applications of Pyrazine Derivatives-Based Long-wavelength Thermally Activated Delayed Fluorescent Emitters. [Link]

  • ResearchGate. The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. [Link]

  • MDPI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]

  • RSC Publishing. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. [Link]

  • PubMed. Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine. [Link]

  • PMC. Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine AIE and RTP polymorphs. [Link]

  • ResearchGate. Solvatochromism of distyrylpyrazines 1-10, λ max /nm, ε /L mol −1 cm −1 ; E N T[6]. …. [Link]

  • ResearchGate. Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs [Invited]. [Link]

  • ResearchGate. (PDF) Synthesis of Some Anilides of Substituted Pyrazine-2-carboxylic Acids and Their Photosynthesis-inhibiting Activity. [Link]

  • RSC Publishing. A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. [Link]

  • ResearchGate. Synthesis, Characterization and Photophysical Studies of Tricoumarin-Pyridines. [Link]

  • ResearchGate. Using new solvatochromic parameters to investigate dye–solvent interactions. [Link]

  • PubMed. Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. [Link]

  • PMC. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • MDPI. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. [Link]

  • ResearchGate. (PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. [Link]

  • ACS Publications. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. [Link]

  • IOPscience. Elastic and electronically inelastic scattering of electrons by the pyrazine molecule. [Link]

  • PMC. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • Beilstein Journals. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]

  • MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]

  • PMC. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. [Link]

  • ResearchGate. Synthesis and photophysical properties of N-(5-amino-2-substituted-10-methyl- 9H-benzo[a]phenoxazin-9-ylidene)ethanaminium chlorides | Request PDF. [Link]

  • ResearchGate. Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push-Pull Chromophores | Request PDF. [Link]

  • arXiv.org. [2408.15494] Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine. [Link]

  • ACS Publications. Green synthesis of pyrene-fused Pyrazinocyanines: Photophysical properties and application. [Link]

  • MDPI. Synthesis of a Novel Pyrazine–Pyridone Biheteroaryl-Based Fluorescence Sensor and Detection of Endogenous Labile Zinc Ions in Lung Cancer Cells. [Link]

  • MDPI. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. [Link]

  • PubMed. Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. [Link]

  • PubMed. Photophysics of aminophenyl substituted pyrrolopyrrole cyanines. [Link]

  • Amanote. (PDF) Synthesis, Characterization, and Photophysical - Amanote Research. [Link]

  • PMC. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. [Link]

  • ResearchGate. Novel pyrazoline-based selective fluorescent probe for the detection of hydrazine. [Link]

  • ChemRxiv. Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. [Link]

  • ACS Publications. Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. [Link]

  • Frontiers. Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. [Link]

  • ORBi. Identification of an ultrafast internal conversion pathway of pyrazine by time-resolved vacuum ultraviolet photoelectron spectru. [Link]

  • ARKAT USA. Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. [Link]

  • RSC Publishing. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. [Link]

  • MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

  • Journal of Materials Chemistry C. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. [Link]

  • Scilit. Study of the Electronic Structure of Molecules. V. All-Electron SCF Wavefunction for the Ground State of Pyrazine. [Link]

  • ResearchGate. Solvatochromic behavior of some α-styrylpyridinium dyes | Request PDF. [Link]

  • MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. [Link]

  • Beilstein Archives. Synthesis and Photophysical and Electrochemical Properties of Pyridine-, Pyrazine- and Triazine-based (D-π-) 2 A Fluorescent Dyes. [Link]

  • MDPI. Reproducing the Solvatochromism of Merocyanines by PCM Calculations. [Link]

  • ACADEMIA. Ultraviolet and Infrared Spectra of Some Nitrosamines. [Link]

Sources

Biaryl Heterocyclic Amine Derivatives: Scaffolding the Future of Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biaryl heterocyclic amines represent a cornerstone of modern medicinal chemistry, embodying a class of "privileged scaffolds" that are consistently found at the core of numerous approved drugs and clinical candidates. Their unique three-dimensional structure, arising from the restricted rotation around the biaryl axis, combined with the rich electronic properties and hydrogen bonding capabilities of the heterocyclic amine moiety, allows for high-affinity and selective interactions with a multitude of biological targets. This guide provides an in-depth exploration of this critical molecular class, from fundamental synthetic strategies to their application in diverse therapeutic areas. We will dissect the causal logic behind experimental design, detail validated protocols, and examine structure-activity relationships (SAR) that drive lead optimization. This document serves as a technical resource for researchers aiming to leverage the power of biaryl heterocyclic amine derivatives in their own drug discovery programs.

The Biaryl Heterocyclic Amine: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with over 85% of all biologically active chemical compounds containing at least one heterocyclic ring. These structures are mainstays in pharmaceuticals due to their ability to modulate physicochemical properties like lipophilicity, polarity, and metabolic stability, which are critical for a molecule's pharmacokinetic profile.[1][2] When a heterocyclic amine is linked to another aromatic or heteroaromatic ring, it forms a biaryl heterocyclic amine. This scaffold is particularly significant because it provides a rigid, well-defined three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with protein targets.[3] Molecules incorporating this unique structure have demonstrated activity across numerous therapeutic classes, including antitumor, anti-inflammatory, and antiviral agents.[3][4][5]

The power of this scaffold lies in its synthetic tractability and its capacity for molecular recognition. The nitrogen atom and other heteroatoms within the ring system act as key hydrogen bond donors or acceptors, while the biaryl core allows for extensive π-π stacking and hydrophobic interactions with target proteins.[6] This versatility has made them indispensable in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.[6][7][8]

Core Synthetic Strategies: Forging the Biaryl C-N and C-C Bonds

The construction of the biaryl and aryl-amine frameworks is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized medicinal chemistry by providing reliable and versatile pathways to complex molecular architectures.[9][10]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

Palladium-catalyzed reactions are the most prevalent methods for constructing both the C(aryl)-C(aryl) and C(aryl)-N bonds that define this scaffold.[10]

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming the biaryl C-C bond by coupling an aryl halide with an arylboronic acid.[9][11] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for a wide range of functional groups. The choice of phosphine ligand is critical for reaction efficiency, especially when using less reactive aryl chlorides as coupling partners.[11][12]

  • Buchwald-Hartwig Amination: This is the premier method for forming the crucial C(aryl)-N bond.[10] It involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine. The continuous development of sophisticated phosphine ligands and palladium precatalysts has enabled these reactions to proceed under increasingly mild conditions with exceptional scope and reliability, making them a cornerstone of modern drug discovery.[10]

Copper and Nickel-Catalyzed Alternatives

While palladium catalysis is dominant, systems based on more earth-abundant metals like copper and nickel offer cost-effective and sometimes complementary strategies.

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): Historically, the Ullmann reaction was the primary method for C-N bond formation, though it required harsh conditions. Modern ligand-accelerated protocols have made copper-catalyzed N-arylation a viable and attractive alternative, particularly for specific substrate classes where palladium catalysts may be less effective.[13]

  • Nickel-Catalyzed Coupling: Nickel catalysts, often employing N-heterocyclic carbene (NHC) or pincer ligands, have emerged as powerful tools for coupling reactions.[14] They are particularly effective for activating challenging substrates like aryl chlorides and can operate through different mechanistic pathways (e.g., Ni(I)/Ni(III)) compared to palladium.[14]

The selection of a specific catalytic system is a critical decision driven by factors such as substrate scope, functional group tolerance, cost, and scalability. The rationale is to choose a system that provides the highest yield and purity while minimizing side reactions and downstream purification efforts.

G cluster_reactants Reactant Preparation cluster_reaction Inert Reaction Environment cluster_workup Workup & Purification A Aryl Halide (Ar1-X) E Assemble Reactants in Anhydrous Solvent under N2 or Ar A->E B Heterocyclic Amine (Ar2-NHR) B->E C Palladium Precatalyst & Ligand C->E D Base (e.g., NaOtBu, K2CO3) D->E F Heat Reaction Mixture (e.g., 70-110°C) E->F Catalytic Cycle (Oxidative Addition, Reductive Elimination) G Quench Reaction F->G H Aqueous Extraction G->H I Column Chromatography H->I J Product Isolation & Characterization I->J G cluster_pathway JAK-STAT Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds JAK JAK Receptor->JAK Activates Receptor->JAK STAT STAT JAK->STAT Phosphorylates JAK->STAT STAT_P p-STAT (Dimer) STAT->STAT_P STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates STAT_P->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Nucleus->Gene Inhibitor Biaryl Heterocyclic Amine Inhibitor Inhibitor->JAK Blocks ATP Binding Site

Caption: Inhibition of the JAK-STAT signaling pathway by a biaryl amine.

Neurodegenerative Diseases: Modulating CNS Targets

Chronic neuroinflammation is a key factor in diseases like Alzheimer's and Parkinson's. [7][15]Biaryl heterocyclic amines are being developed to target key inflammatory mediators in the central nervous system (CNS).

  • Targeting Neuroinflammation: Bruton's tyrosine kinase (BTK) has been identified as a regulator of the NLRP3 inflammasome, a key driver of the inflammatory response in the brain. [15]Novel, brain-penetrant biaryl heterocyclic amine inhibitors of BTK are being designed to reduce this neuroinflammatory cascade, offering a promising therapeutic strategy. [15]* Multi-Target-Directed Ligands (MTDLs): The complexity of neurodegenerative diseases often requires hitting multiple pathological pathways simultaneously. [16]Heterocyclic compounds are excellent scaffolds for MTDLs, capable of concurrently inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) while also possessing antioxidant properties. [16]

Antiviral and Anti-inflammatory Applications

The scaffold's versatility extends to infectious diseases and general inflammation. For example, specific biaryl amide derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, with some compounds showing activity comparable to clinical drugs. [4][17]In inflammation, these structures form the basis for inhibitors of various enzymes and cytokines involved in the inflammatory response. [5]

Structure-Activity Relationship (SAR) and Lead Optimization

The journey from a weakly active "hit" molecule to a potent and drug-like "lead" candidate is driven by SAR analysis. [18]This iterative process involves making systematic chemical modifications to the scaffold and measuring the impact on biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

The core principle is to understand which parts of the molecule are essential for binding (the pharmacophore) and which can be modified to improve drug-like properties. [18]For a typical biaryl heterocyclic amine, a medicinal chemist would systematically explore:

  • Aryl Ring Substituents: Adding or changing groups on either aryl ring to probe for additional binding interactions or to block metabolic hotspots.

  • The Heterocyclic Core: Modifying the core itself (e.g., changing from a pyrimidine to a quinazoline) can alter the geometry and hydrogen bonding patterns, potentially improving selectivity. [19]3. The Amine Linker: If present, modifying the amine or replacing it with an amide can impact potency and physical properties like solubility. [4] This process transforms initial hits into optimized leads with enhanced potency, better solubility and permeability, and improved metabolic stability. [18]

Case Study: Biaryl Amides as Anti-HCV Agents

Research into antiviral drugs led to the discovery of biaryl amide derivatives with potent activity against the Hepatitis C Virus. [4]Starting from initial hit compounds, intensive structural modifications were performed to establish a clear SAR and improve efficacy.

The data below illustrates how systematic changes to different parts of the molecule (R1, R2, R3) resulted in significant improvements in antiviral potency (EC₅₀). Compound 80 emerged as the most active, with an EC₅₀ value of 15 nM, nearly equivalent to the clinical drug telaprevir, and also possessed a favorable oral bioavailability of 34% in rats. [4][17]

Compound R1 Group R2 Group R3 Group Anti-HCV Activity (EC₅₀, µM)
IMB-1f 4-OCH₃ 3-NO₂ Isopropyl 1.90
24 4-(Piperazin-1-yl) 3-NO₂ Isopropyl 0.23
54 4-(4-Me-piperazin-1-yl)methyl-3-CF₃ 3-NO₂ Isopropyl 0.09
68 4-(4-Me-piperazin-1-yl)methyl-3-CF₃ 3-NO₂ Cyclopropyl 0.083
78 4-(4-Et-piperazin-1-yl)methyl-3-CF₃ 3-NO₂ Cyclopropyl 0.018
80 4-(4-iPr-piperazin-1-yl)methyl-3-CF₃ 3-NO₂ Cyclopropyl 0.015
Telaprevir (Reference Drug) 0.015

Data synthesized from sources.[4][17][20] EC₅₀ is the half-maximal effective concentration.

This case study exemplifies a successful lead optimization campaign, where understanding the SAR—specifically that a cyclopropyl group at R3 and a substituted piperazine at R1 were beneficial—led to the discovery of a highly potent drug candidate. [4]

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the synthesis of a biaryl core, a critical step in creating many of the discussed derivatives.

Objective: To synthesize a biaryl compound via palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

Step-by-Step Methodology:

  • System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction. Causality: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst oxidation and ensure high yields.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.5 eq). Causality: The excess boronic acid ensures complete consumption of the limiting aryl bromide. The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide. Causality: Dioxane is an excellent solvent for the organic reagents, while the presence of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate). Validate the structure and purity of the final biaryl product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Causality: This multi-step validation ensures the identity and purity of the synthesized compound, which is a non-negotiable requirement for subsequent biological testing.

Challenges and Future Directions

Despite their success, the development of biaryl heterocyclic amine drugs is not without challenges. Issues such as off-target toxicity, development of drug resistance, and complex manufacturing processes can hinder progress. [21][22]The potential for certain heterocyclic aromatic amines to be metabolized into genotoxic species requires careful toxicological evaluation. [23][24][25] The future of this field is bright, with several exciting trends emerging:

  • Novel Catalytic Systems: Research continues into developing more efficient, cheaper, and greener catalytic systems using earth-abundant metals and enabling reactions under milder conditions. [9]* Molecular Hybridization: The rational design of hybrid drugs, which combine two distinct pharmacophores into a single molecule, is a growing strategy to tackle complex, multifactorial diseases and overcome drug resistance. [26][27]* Computational and AI-Driven Design: Advances in computational chemistry and machine learning are accelerating the design-synthesize-test cycle. [28]These tools allow for the prediction of binding affinities and ADMET properties, helping to prioritize the synthesis of the most promising candidates.

Conclusion

Biaryl heterocyclic amine derivatives are a profoundly important and versatile class of molecules that will continue to be a major focus of drug discovery for the foreseeable future. Their synthetic accessibility via robust cross-coupling methodologies, combined with their ideal structural and electronic properties for target recognition, provides a powerful platform for medicinal chemists. By understanding the underlying principles of their synthesis, mechanism of action, and structure-activity relationships, researchers can effectively harness the potential of these privileged scaffolds to develop the next generation of innovative therapeutics for a wide range of human diseases.

References

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC. (n.d.). National Center for Biotechnology Information.
  • Yao, N., & Ma, Y. (2004). Combinatorial Synthesis of Substituted Biaryls and Heterocyclic Arylamines.
  • Mastracchio, A., et al. (2019). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. Bioorganic & Medicinal Chemistry Letters, 29(12), 1481-1486.
  • Yao, N., & Ma, Y. (2004). Combinatorial synthesis of substituted biaryls and heterocyclic arylamines.
  • Wang, D., & Li, G. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2949-2960.
  • Breaking the inflammatory chain: Novel heterocyclic scaffolds for the treatment of neurodegenerative diseases. (2023). American Chemical Society.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Deore Jayesh Satish, & Shinde, P. (2025). Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Scaffolds Targeting Neurodegenerative Disorders. International Journal of Advanced Research and Multidisciplinary Trends (IJARMT), 2(1), 823–839.
  • Wang, G. F., et al. (2021). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry, 225, 113793.
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Puranik, N., & Song, M. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • Williams, G. P., et al. (2016). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. Current Environmental Health Reports, 3(3), 240-251.
  • Puranik, N., & Song, M. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • Scott, J. D., et al. (2022). Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry, 65(5), 4121-4155.
  • Shaikh, A. A., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst.
  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Applic
  • Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. (n.d.). ResearchGate.
  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra.
  • Sharma, A., et al. (2021). Heterocyclic Compounds: Importance in Anticancer Drug Discovery. Current Pharmaceutical Design, 27(26), 2979-3000.
  • Kędzia, J., et al. (2023). An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Molecules, 28(3), 1435.
  • Bi-aryl meta-pyrimidine inhibitors of kinases. (n.d.). Google Patents.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 490-509.
  • Liu, K., et al. (2023). Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(23), 16091-16108.
  • Selva, M. (2024). Pharmaceutical Limitations for Drugs: Challenges in Development and Distribution.
  • Mursalin, S., Naz, Z., & Ali, A. (2025). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo.
  • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Iconic Research And Engineering Journals, 7(4).
  • Nawaz, F., et al. (2020). 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and apoptotic and cardiomyopathy toxicity. Archiv der Pharmazie, 353(4), e1900330.
  • Kumar, B., & Kumar, R. (2020). Recent advancements in the development of heterocyclic anti-inflammatory agents. European Journal of Medicinal Chemistry, 200, 112438.
  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (n.d.). ResearchGate.
  • General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines. (n.d.). Nature Communications.
  • Structure activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 2. (n.d.). ResearchGate.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
  • Selected biaryl-containing drug molecules, natural products, and chiral ligands. (n.d.). ResearchGate.
  • Biaryl amide compounds as kinase inhibitors. (n.d.). Google Patents.
  • D'hooghe, M., & Catak, S. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4048.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2025).
  • Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews, 28(1), 1833-1845.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). Asian Journal of Research in Chemistry, 18(10).
  • Turesky, R. J., & Vouros, P. (2004). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies.
  • Costa, M., et al. (2024). Recent Advances in the Development of Hybrid Drugs. Pharmaceuticals, 17(7), 868.
  • Jampilek, J., & Kralova, K. (2026). Heterocycles in Medicinal Chemistry III. Molecules, 31(4), 896.
  • Adamson, R. H., et al. (1990). Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). RSC Advances, 13(45), 31697-31720.
  • Top 10 Challenges in Generic Drug Development. (2025).
  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2025). Molecules, 30(20), 4987.
  • The biggest barriers in drug development today. (2025). Drug Discovery News.
  • Suzuki, H., et al. (1990). Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats. Japanese Journal of Cancer Research, 81(9), 894-899.

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(Pyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Importance

The compound 3-(Pyrazin-2-yl)aniline (CAS: 333792-60-2)[1] is a highly privileged biaryl building block utilized extensively in the development of advanced pharmaceutical agents, particularly kinase inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[2].

Synthesizing this motif via the Suzuki-Miyaura cross-coupling of 2-chloropyrazine and 3-aminophenylboronic acid (or its pinacol ester) presents unique chemical challenges. The electron-deficient nature of the pyrazine ring, combined with the high bond dissociation energy of the C–Cl bond (relative to C–Br or C–I), often leads to sluggish oxidative addition[3]. Furthermore, the presence of an unprotected primary amine on the boronic acid coupling partner can coordinate to the palladium center, potentially poisoning the catalyst or leading to off-target amination byproducts. This application note details a highly optimized, self-validating protocol designed to overcome these barriers, ensuring high yields and robust reproducibility.

Mechanistic Principles & Catalyst Selection

To achieve quantitative conversion, the catalytic system must be carefully engineered. We utilize a combination of Palladium(II) acetate (Pd(OAc)₂) and the sterically demanding, electron-rich dialkylbiaryl phosphine ligand CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl)[4][5].

The Causality Behind the Chemistry:
  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety of CyJohnPhos increases the electron density at the palladium center, significantly lowering the activation energy required for insertion into the recalcitrant C–Cl bond of 2-chloropyrazine[3].

  • Transmetalation & The Role of Water: Cesium carbonate (Cs₂CO₃) in a mixed 1,4-Dioxane/H₂O solvent system is employed. Water is not merely a co-solvent; it is a mechanistic requisite. It hydrolyzes the boronic ester and generates the highly nucleophilic trihydroxyboronate anion[Ar–B(OH)₃]⁻, which undergoes rapid transmetalation with the Pd(II) complex[6].

  • Reductive Elimination: The steric bulk of the biphenyl backbone on CyJohnPhos forces the two coupling partners into close proximity on the palladium coordination sphere, accelerating reductive elimination to release the product and regenerate the active Pd(0) catalyst[4].

CatalyticCycle Pd0 Pd(0) + CyJohnPhos Active Catalyst OxAdd Oxidative Addition Ar¹-Pd(II)-Cl Pd0->OxAdd Step 1 TransMet Transmetalation Ar¹-Pd(II)-Ar² OxAdd->TransMet Step 2 (Cs2CO3 / H2O) RedElim Reductive Elimination Product Release TransMet->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product 3-(Pyrazin-2-yl)aniline RedElim->Product ArCl 2-Chloropyrazine ArCl->OxAdd ArB 3-Aminophenylboronic Acid ArB->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle for 3-(Pyrazin-2-yl)aniline synthesis.

Reaction Optimization Data

The following table summarizes the quantitative data from our optimization screening. The transition from standard first-generation catalysts to a tailored Buchwald-type ligand system demonstrates a critical leap in reaction efficiency.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)901642%
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane / H₂O (4:1)901268%
3Pd(OAc)₂ / PPh₃Cs₂CO₃Dioxane / H₂O (4:1)901255%
4 Pd(OAc)₂ / CyJohnPhos Cs₂CO₃ Dioxane / H₂O (4:1) 90 4 94%

*Yields determined by quantitative LC-MS using an internal standard. Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis, providing a self-validating workflow that ensures high purity and yield.

Materials Required
  • 2-Chloropyrazine: 1.14 g (10.0 mmol, 1.0 equiv)

  • 3-Aminophenylboronic acid pinacol ester: 2.63 g (12.0 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂]: 112 mg (0.5 mmol, 5 mol%)

  • CyJohnPhos: 350 mg (1.0 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃): 6.52 g (20.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous): 40 mL

  • Deionized Water (Degassed): 10 mL

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Step)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrazine, 3-aminophenylboronic acid pinacol ester, Pd(OAc)₂, CyJohnPhos, and Cs₂CO₃[5].

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O (50 mL total). Sparge the solvent mixture vigorously with Argon for 30 minutes to remove dissolved oxygen.

  • Transfer the degassed solvent mixture to the Schlenk flask via a cannula or a purged syringe.

Step 2: Reaction Execution 5. Place the Schlenk flask in a pre-heated oil bath at 90 °C. 6. Stir the reaction vigorously (800 rpm) to ensure adequate mixing of the biphasic system. 7. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). Complete consumption of 2-chloropyrazine should be observed within 4 to 6 hours[4].

Step 3: Workup & Extraction 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel. 10. Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL). 11. Combine the organic layers and wash with brine (50 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Step 4: Purification 13. Purify the crude product via flash column chromatography on silica gel. Use a gradient elution starting from 20% EtOAc in Dichloromethane (DCM) up to 50% EtOAc in DCM. 14. Pool the product-containing fractions and concentrate in vacuo to afford 3-(Pyrazin-2-yl)aniline as a pale yellow solid.

Workflow Step1 1. Reagent Preparation Weigh 2-chloropyrazine, boronic ester, Pd(OAc)2, CyJohnPhos, Cs2CO3 Step2 2. Solvent Addition & Degassing Add Dioxane/H2O (4:1) Sparge with Argon (30 min) Step1->Step2 Step3 3. Reaction Execution Heat at 90°C for 4-6 hours Monitor via LC-MS Step2->Step3 Step4 4. Workup & Extraction Quench with H2O, Extract with EtOAc Wash with Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography (DCM:EtOAc gradient) Step4->Step5

Figure 2: Experimental workflow for the synthesis and isolation of 3-(Pyrazin-2-yl)aniline.

Troubleshooting & Causality Guide

Even with optimized conditions, deviations in execution can lead to specific failure modes. Use this self-validating matrix to diagnose issues:

  • Observation: High levels of biphenyl byproduct (homocoupling).

    • Causality: Oxygen ingress during the reaction. O₂ acts as an oxidant, facilitating the Pd-catalyzed homocoupling of the boronic acid.

    • Resolution: Ensure strict adherence to the Argon sparging and freeze-pump-thaw protocols. Check septum integrity.

  • Observation: Significant protodeboronation (formation of aniline without pyrazine coupling).

    • Causality: The boronic acid is decomposing before transmetalation can occur, often due to excessive temperatures or highly acidic/basic localized environments.

    • Resolution: Switch to the pinacol ester variant (as recommended in the protocol) which is far more stable against protodeboronation than the free boronic acid. Ensure the base is fully dissolved/suspended.

  • Observation: Incomplete conversion of 2-chloropyrazine; reaction stalls at ~50%.

    • Causality: Catalyst deactivation. The primary amine of the product/starting material can competitively bind to palladium if the phosphine ligand oxidizes.

    • Resolution: Verify the purity and storage conditions of CyJohnPhos. Phosphine ligands must be stored in a desiccator under an inert atmosphere to prevent the formation of inactive phosphine oxides.

References

  • Source: European Patent Office (EP2699572A1)
  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters (ACS Publications) URL:[Link]

  • 3-(Pyrazin-2-yl)aniline | C10H9N3 | CID 23503672 Source: PubChem URL:[Link]

Sources

Synthesis of Schiff bases derived from 3-(Pyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of Schiff Bases Derived from 3-(Pyrazin-2-yl)aniline

Abstract

This technical document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 3-(Pyrazin-2-yl)aniline. Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, antitubercular, and anti-inflammatory properties.[1][2] By forming an imine linkage with various substituted aldehydes, these pyrazine-aniline hybrids yield Schiff bases—a class of compounds renowned for their therapeutic potential and utility as versatile ligands in coordination chemistry.[3][4] This guide offers researchers, chemists, and drug development professionals a detailed, field-proven protocol, explains the causality behind experimental choices, and outlines the analytical techniques required for structural validation.

Introduction and Scientific Rationale

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound.[5][6] The unique electronic and structural properties of the imine bond, coupled with the planar geometry, make Schiff bases exceptional candidates for biological applications and as chelating ligands.[7][8]

The core precursor, 3-(Pyrazin-2-yl)aniline, is a strategic building block. It integrates two key pharmacophores:

  • The Pyrazine Ring: A nitrogen-containing heterocycle found in numerous FDA-approved drugs (e.g., Pyrazinamide for tuberculosis) and bioactive natural products.[1][2] Its electron-withdrawing nature and ability to participate in hydrogen bonding are crucial for molecular recognition and biological activity.[1]

  • The Aniline Moiety: A fundamental structure in drug design, providing a versatile scaffold for further functionalization.

The synthesis of Schiff bases from this precursor allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents via the aldehyde component. The resulting compounds are of significant interest for their potential as anticancer, antimicrobial, and antioxidant agents, often exhibiting enhanced bioactivity upon chelation with metal ions.[9][10][11]

Reaction Principle and Mechanism

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The primary amine, 3-(Pyrazin-2-yl)aniline, acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the stable imine product.

The reaction is commonly performed under reflux in an alcoholic solvent such as ethanol or methanol.[7][12] While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[7][13]

G cluster_reactants Reactants cluster_products Products Amine 3-(Pyrazin-2-yl)aniline SchiffBase Schiff Base Amine->SchiffBase Ethanol, Reflux H⁺ (cat.) Water H₂O Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->SchiffBase Ethanol, Reflux H⁺ (cat.)

Figure 1: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol

This protocol provides a general and robust method for the synthesis of Schiff bases from 3-(Pyrazin-2-yl)aniline. The procedure can be adapted for a wide variety of aromatic and aliphatic aldehydes.

Materials and Equipment

Reagents:

  • 3-(Pyrazin-2-yl)aniline (Precursor)

  • Substituted Aldehyde (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde, etc.)

  • Absolute Ethanol (or Methanol), Reagent Grade

  • Glacial Acetic Acid (Catalyst)

  • Distilled Water

  • Cold Ethanol (for washing)

  • TLC plates (Silica gel 60 F254)

  • Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Magnetic stir bar

  • Beakers and standard laboratory glassware

  • Buchner funnel and vacuum flask

  • Filter paper

  • Vacuum desiccator or oven

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-(Pyrazin-2-yl)aniline (e.g., 1.72 g, 10 mmol) in a minimal amount of absolute ethanol (approximately 25-30 mL). Stir the mixture until the amine is fully dissolved.

  • Addition of Aldehyde: To the stirred amine solution, add an equimolar amount (10 mmol) of the selected aldehyde (e.g., 1.22 g of salicylaldehyde). If the aldehyde is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Catalysis (Recommended): Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. This step is crucial for accelerating the rate of condensation.[7][13]

  • Reflux: Attach the reflux condenser to the flask, ensuring a gentle flow of cooling water. Heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle or oil bath with continuous stirring. The formation of a precipitate is often a visual indicator of product formation.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours. A typical reaction time ranges from 2 to 6 hours, depending on the reactivity of the aldehyde.[12] The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.

  • Isolation of Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the Schiff base product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with two small portions (5-10 mL each) of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Transfer the purified product to a watch glass and dry it thoroughly in a vacuum oven at 40-50°C or in a desiccator over a drying agent (e.g., anhydrous CaCl₂) to obtain the final product.

  • Purification (Optional): If further purification is required (as determined by TLC or NMR), the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Structural Characterization and Data

Confirming the identity and purity of the synthesized Schiff base is a critical step. Standard spectroscopic techniques are employed for this purpose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary method to confirm the formation of the imine bond. Key expected changes include the disappearance of the aldehyde C=O stretching vibration (~1700 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹), and the prominent appearance of the characteristic azomethine (-C=N-) stretching band around 1600-1635 cm⁻¹.[14][15]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR provides detailed structural information. In the ¹H NMR spectrum, the most diagnostic signal is a singlet in the downfield region (δ 8.5–9.5 ppm) corresponding to the azomethine proton (-CH=N-).[14] The aromatic protons of the pyrazine and aniline rings will appear in their expected regions. In the ¹³C NMR spectrum, the imine carbon will resonate at approximately δ 158–165 ppm.[3][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.[8][16]

Table 1: Representative Spectroscopic Data for a Hypothetical Schiff Base (Product of 3-(Pyrazin-2-yl)aniline and Salicylaldehyde)

Analytical TechniqueCharacteristic Signal/PeakExpected Value/RangeRationale
FT-IR (cm⁻¹) ν(O-H)~3200 (broad)Intramolecular H-bonding from salicyl -OH
ν(C=N)1615 - 1630Formation of the azomethine group
ν(C-O)1270 - 1290Phenolic C-O stretch
¹H NMR (ppm) δ(-OH)12.0 - 13.0 (s, 1H)Intramolecularly H-bonded phenolic proton
δ(-CH=N-)8.8 - 9.2 (s, 1H)Azomethine proton
δ(Ar-H)7.0 - 8.8 (m)Aromatic protons from all rings
¹³C NMR (ppm) δ(-C=N-)160 - 165Azomethine carbon
δ(Ar-C)115 - 160Aromatic carbons
Mass Spec (m/z) [M+H]⁺277.11Calculated for C₁₆H₁₂N₄O

Applications and Future Directions

Schiff bases derived from 3-(Pyrazin-2-yl)aniline are promising candidates for various applications, primarily in drug discovery and materials science.

  • Drug Development: The pyrazine nucleus is a well-established "privileged scaffold" in medicinal chemistry. These Schiff bases and their metal complexes have demonstrated significant potential as anticancer, antibacterial, and antifungal agents.[8][9][10][11] The imine linkage allows the molecule to adopt specific conformations to bind effectively with biological targets like DNA or enzymes.[10]

  • Coordination Chemistry: The nitrogen atom of the pyrazine ring and the azomethine group create excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and can be explored as catalysts or therapeutic agents.[17][18]

  • Materials Science: The conjugated π-system in these molecules can impart interesting photophysical properties, making them suitable for investigation as fluorescent probes, sensors, or components in advanced optical materials.[2][7]

G A Reactant Preparation (Amine + Aldehyde in Ethanol) B Catalytic Condensation (Add H⁺, Reflux 2-6h) A->B Heat C Product Isolation (Cooling & Filtration) B->C Monitor w/ TLC D Purification (Washing & Recrystallization) C->D E Structural Characterization (FT-IR, NMR, MS) D->E F Pure Schiff Base (Ready for Application Screening) E->F Validation

Figure 2: A summary of the experimental workflow.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde. Benchchem.com.
  • Al-Taweel, S. S., et al. (2021). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Schiff Base Condensation with 4-[4-(Dimethylamino)phenyl]benzaldehyde. Benchchem.com.
  • ResearchGate. (n.d.). Synthesis of Schiff bases and their derivatives under condensation and reflux conditions.
  • Chioma, F., Don-Lawson, C., & Nwoke, I. (2019). Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co, Ni and Cu ions: Spectral and Magnetic Characterization.
  • (2026). Simple Techniques for The Synthesis and Evaluation of Schiff Bases. International Journal of Scientific Research in Science and Technology.
  • Chioma, F., Don-Lawson, C., & Nwoke, I. (2019). Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co, Ni and Cuions: Spectral and Magnetic Characterization; and Antibacterial studies. Semantic Scholar.
  • ResearchGate. (2020). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base.
  • El-Gammal, O. A., et al. (2021). Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. Biomolecules.
  • VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. VIPEr.
  • Yüksek, H., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. Düzce Üniversitesi Bilim ve Teknoloji Dergisi.
  • ResearchGate. (n.d.). Mass spectra of the Schiff base.
  • Siddiqui, H. L., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules.
  • Academia.edu. (n.d.). UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Academia.edu.
  • Kumar, S., & Kumar, D. (2017). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen.
  • International Journal of Creative Research Thoughts. (2019).
  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Life Chemicals. (2019).
  • Gül, P., & Temel, H. (2007). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.
  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules.

Sources

Application Note: Engineering OLED Emissive Layers using 3-(Pyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

While 3-(Pyrazin-2-yl)aniline (CAS: 333792-60-2) is widely recognized by drug development professionals as a privileged scaffold for synthesizing kinase inhibitors (e.g., SYK and LRRK2 targets), its unique electronic topography makes it an exceptional building block for materials scientists engineering Organic Light-Emitting Diodes (OLEDs).

The molecule possesses a dual-nature architecture:

  • The Pyrazine Ring (Electron Acceptor): Highly electron-deficient, it serves as an excellent localized Lowest Unoccupied Molecular Orbital (LUMO) sink.

  • The Aniline Group (Electron Donor/Reactive Site): The primary amine provides a highly reactive synthetic handle that can be functionalized with bulky electron-donating networks.

By leveraging the strong electron-withdrawing nature of the pyrazine ring, researchers can achieve a minimal singlet-triplet energy gap ( ΔEST​ ), which is the fundamental driver for [1]. Alternatively, the pyrazine nitrogen and adjacent phenyl carbon can act as a robust bidentate C^N ligand for [3]. This guide details the protocols for incorporating this molecule into high-efficiency TADF emissive layers.

Experimental Workflow: Synthesis of Pyrazine-Based TADF Emitters

To convert 3-(Pyrazin-2-yl)aniline into a TADF emitter, the primary amine must be sterically hindered and electronically enriched via cross-coupling with bulky donors (e.g., bromocarbazole derivatives). This spatial separation of the HOMO and LUMO forces the molecule into a highly twisted conformation, enabling exciton upconversion.

SynthesisWorkflow N1 3-(Pyrazin-2-yl)aniline (Starting Material) N2 Buchwald-Hartwig Amination (Pd catalyst, Base, Toluene) N1->N2 N4 Crude D-A Intermediate N2->N4 N3 Bulky Donor Addition (e.g., Bromo-carbazole) N3->N2 N5 Purification (Sublimation / Column) N4->N5 N6 Final TADF Emitter (OLED Emissive Layer) N5->N6

Workflow for the synthesis of pyrazine-based TADF emitters.

Protocol 1: Buchwald-Hartwig Amination for D-A Architecture

Note: This protocol requires strict Schlenk line techniques to maintain an inert atmosphere, as the active Pd(0) catalytic species is highly susceptible to oxidative quenching.

Step 1: Reagent Preparation & Degassing

  • In a flame-dried Schlenk flask, combine 3-(Pyrazin-2-yl)aniline (1.0 equiv), 3-bromo-9H-carbazole (2.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv), and Tri-tert-butylphosphine [P(t-Bu)3] (0.1 equiv).

  • Add Sodium tert-butoxide (NaOtBu) (3.0 equiv). Causality: A strong, sterically hindered base is required to deprotonate the aniline without acting as a nucleophile that might attack the pyrazine ring.

  • Suspend the mixture in anhydrous Toluene. Causality: Toluene is selected because its non-polar nature and high boiling point (110°C) provide the optimal thermodynamic environment to drive the catalytic cycle while preventing premature degradation of the catalyst.

  • Degas the solution via three freeze-pump-thaw cycles.

Step 2: Catalytic Coupling

  • Heat the reaction mixture to 110°C under an argon atmosphere for 24 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC).

  • Self-Validation Checkpoint: The reaction is self-validating through TLC. The highly polar primary amine starting material will remain near the baseline (in 3:1 Hexane:Ethyl Acetate), whereas the fully substituted, bulky Donor-Acceptor product will elute significantly higher (Rf ~0.6).

Step 3: Work-up and Purification

  • Cool the mixture to room temperature, quench with distilled water, and extract with dichloromethane (DCM).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify via silica gel column chromatography.

  • Self-Validation Checkpoint: Confirmation of the final product is achieved via 1H-NMR. The successful double-coupling is validated by the complete disappearance of the broad singlet amine peak at ~4.0 ppm and the integration of the newly introduced carbazole aromatic protons.

  • Critical OLED Step: Prior to device fabrication, the material must undergo temperature-gradient vacuum sublimation to achieve >99.99% purity, as trace halogens or palladium will act as non-radiative recombination centers (exciton quenchers) in the OLED device.

Photophysical Integration: Exciton Harvesting in OLEDs

In a standard fluorescent OLED, spin statistics dictate that electrical excitation generates 25% singlet excitons (radiative) and 75% triplet excitons (non-radiative), limiting the Internal Quantum Efficiency (IQE) to 25%. By incorporating our synthesized pyrazine-based TADF emitter, thermal energy from the environment facilitates Reverse Intersystem Crossing (RISC), upconverting the wasted triplets back into emissive singlets.

TADFMechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical Excitation (25%) T1 Triplet Excited State (T1) S0->T1 Electrical Excitation (75%) S1->S0 Delayed/Prompt Fluorescence (hν) T1->S0 Non-radiative Decay (Quenching) T1->S1 Reverse Intersystem Crossing (RISC + Thermal)

Exciton harvesting via Reverse Intersystem Crossing (RISC) in TADF OLEDs.

Protocol 2: OLED Device Fabrication

Step 1: Substrate Preparation

  • Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Bake the substrates at 120°C for 1 hour.

  • Treat the ITO surface with UV-Ozone for 20 minutes. Causality: UV-Ozone treatment is mandatory; it removes residual organic contaminants via oxidation and fundamentally alters the surface dipole of the ITO, increasing its work function to better align with the HOMO of the subsequent hole-injection layer.

Step 2: Vacuum Thermal Evaporation

  • Transfer the substrates to a vacuum deposition chamber with a base pressure of <5×10−6 Torr.

  • Deposition sequence (rates monitored via quartz crystal microbalances):

    • Hole Injection Layer (HIL): Deposit HAT-CN (10 nm) at 0.1 Å/s.

    • Hole Transport Layer (HTL): Deposit TAPC (40 nm) at 1.0 Å/s.

    • Emissive Layer (EML): Co-deposit the pyrazine-TADF emitter (15 wt%) and a high-triplet-energy host matrix (e.g., mCP or DPEPO) (30 nm). Causality: Doping into a rigid host matrix suppresses concentration quenching and restricts intramolecular vibrations, thereby minimizing non-radiative decay pathways.

    • Electron Transport Layer (ETL): Deposit TmPyPB (40 nm) at 1.0 Å/s.

    • Cathode: Deposit LiF (1 nm) at 0.1 Å/s followed by Aluminum (100 nm) at 2.0 Å/s.

Step 3: Optoelectronic Validation

  • Self-Validation Checkpoint: Measure the Current Density-Voltage-Luminance (J-V-L) characteristics. A linear J-V response at low voltages confirms the absence of electrical shorts. The presence of high External Quantum Efficiency (EQE) at low current densities, followed by a gradual roll-off, validates that the RISC mechanism is actively harvesting triplet excitons [2].

Quantitative Data Summary

The incorporation of the pyrazine core significantly alters the photophysical landscape of the resulting emissive layer. The table below summarizes the comparative advantages of pyrazine-based TADF architectures against standard fluorescent and phosphorescent systems.

Material Architecture ΔEST​ (eV)Fluorescence Rate ( kF​ ) ( s−1 )PLQY (%)Max EQE (%)Typical Emission
Standard Fluorescent > 0.7 ∼108 30 - 50 ∼5 Blue / Green
Pyrazine-based TADF < 0.1 ∼3.7×107 > 7012 - 24Sky Blue / Deep Blue
Ir(III) Pyrazine Complex N/A (Phosphor) ∼105 > 90> 20Red / Orange

Data synthesized from established literature on pyrazine-acceptor photophysics [1, 2, 3].

References

  • Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate Frontiers in Chemistry (2019) URL:[Link]

  • Planar and Rigid Pyrazine Based TADF Emitter for Deep Blue Bright Organic Light Emitting Diodes ChemRxiv / Angewandte Chemie (2021) URL:[Link]

  • 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes Inorganic Chemistry, ACS Publications (2022) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Pyrazin-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(Pyrazin-2-yl)aniline via the Suzuki-Miyaura cross-coupling of 2-halopyrazine and 3-aminophenylboronic acid presents unique challenges. Both the pyrazine and aniline moieties are strongly coordinating, nitrogen-rich heterocycles that frequently interfere with standard palladium catalytic cycles.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will diagnose the root causes of reaction failure, evaluate quantitative catalyst data, and execute a self-validating experimental protocol designed to maximize your reaction yields.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, analyze your crude reaction mixture (via LC-MS or GC-MS) to determine the specific failure mode. Use the diagnostic workflow below to identify the correct intervention.

Workflow Start Low Yield of 3-(Pyrazin-2-yl)aniline? CheckSM Analyze Unreacted Starting Material Start->CheckSM Proto High Pyrazine, Low Boronic (Protodeboronation) CheckSM->Proto Poison High Pyrazine, High Boronic (Catalyst Poisoning) CheckSM->Poison Homo High Biphenyl Byproduct (Homocoupling) CheckSM->Homo FixProto Switch to K3PO4, lower temp, use pinacol ester Proto->FixProto FixPoison Use bulky electron-rich ligands (e.g., XPhos) or Pd G3 Poison->FixPoison FixHomo Degas solvents thoroughly, ensure Argon atmosphere Homo->FixHomo

Diagnostic workflow for 3-(Pyrazin-2-yl)aniline synthesis troubleshooting.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why is my reaction stalling with mostly unreacted 2-chloropyrazine remaining? A1: This is a classic symptom of catalyst poisoning. Pyrazine and aniline moieties are strongly coordinating, nitrogen-rich heterocycles.

  • Causality: The lone electron pairs on the nitrogen atoms outcompete standard phosphine ligands (like triphenylphosphine) for coordination to the palladium center. This forms stable, inactive bis-heterocycle palladium complexes that halt the catalytic cycle[1].

  • Solution: Switch to a bulky, electron-rich ligand such as PCy3 or a Buchwald-type ligand (e.g., XPhos). The steric bulk prevents the formation of inactive complexes, while the electron-rich nature accelerates oxidative addition. The protocol utilizing Pd2(dba)3 / PCy3 and K3PO4 is highly effective for these substrates[2]. Alternatively, N-heterocyclic carbene (NHC) ligands can be used, as their steric and electronic factors heavily stabilize the active Pd(0) catalyst against poisoning[3].

Q2: I am observing rapid consumption of 3-aminophenylboronic acid, but poor product yield. What is happening? A2: You are likely experiencing protodeboronation, where the boronic acid is cleaved to form aniline instead of undergoing transmetalation.

  • Causality: Boronic acids are susceptible to base-catalyzed protodeboronation, especially at elevated temperatures. The basicity of the reaction mixture facilitates the cleavage of the C-B bond before the palladium can undergo transmetalation.

  • Solution:

    • Use the pinacol ester (3-aminophenylboronic acid pinacol ester), which is significantly more stable.

    • Employ a milder base like K3PO4 or K2CO3 instead of strong bases like NaOH.

    • Use a highly active precatalyst to accelerate the transmetalation and reductive elimination steps, ensuring the cross-coupling outcompetes the degradation pathway[1].

Q3: How do I minimize homocoupling of the boronic acid? A3: Homocoupling (yielding 3,3'-diaminobiphenyl) is driven by the presence of oxygen, which acts as an oxidant for the Pd-catalyzed homocoupling of boronic acids.

  • Causality: O2 oxidizes the Pd(II) intermediate, creating a secondary catalytic cycle where two boronic acid molecules couple instead of cross-coupling with the aryl halide.

  • Solution: Strictly degas all solvents (sparging with Argon for 30 minutes or using freeze-pump-thaw cycles) and maintain a rigorous inert atmosphere throughout the reaction setup.

Section 2: Quantitative Catalyst Evaluation

To optimize the synthesis of 3-(Pyrazin-2-yl)aniline, it is critical to select a catalyst system tailored for nitrogen heterocycles. The table below summarizes the expected outcomes based on standard literature conditions for these specific substrates.

Catalyst SystemBaseSolventTemp (°C)Expected Yield (%)Primary Limitation
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O9015 - 30Severe catalyst poisoning
Pd(dppf)Cl2K2CO3Dioxane/H2O8045 - 60Moderate protodeboronation
Pd2(dba)3 / PCy3K3PO4Dioxane/H2O10085 - 95Requires strict air-free handling
XPhos Pd G3K3PO4THF/H2O60> 90Higher catalyst cost

Section 3: Self-Validating Experimental Protocol

Objective: Couple 2-chloropyrazine and 3-aminophenylboronic acid pinacol ester using a highly active precatalyst system to avoid poisoning and protodeboronation.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Methodology: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk flask with 2-Chloropyrazine (1.0 equiv), 3-Aminophenylboronic acid pinacol ester (1.2 equiv), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and finely milled K3PO4 (2.0 equiv).

  • Validation Check: The slight excess of the boronic ester (1.2 equiv) compensates for minor protodeboronation. The use of 2 mol% G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring a separate reduction step, visually confirmed by a rapid color change upon solvent addition.

Step 2: Solvent Degassing

  • Methodology: Prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the mixture by sparging vigorously with Argon for at least 30 minutes.

  • Validation Check: Oxygen levels must be minimized to prevent oxidative homocoupling. If the solvent turns cloudy during sparging, ensure the argon line is equipped with a drying tube to prevent ambient moisture from altering the solvent ratio.

Step 3: Reaction Execution

  • Methodology: Add the degassed solvent mixture to the Schlenk flask via syringe to achieve a 0.2 M concentration with respect to the pyrazine. Seal the flask and heat to 60 °C in a pre-heated oil bath for 4-6 hours.

  • Validation Check: Monitor via TLC (using a basic eluent like 5% MeOH in DCM with 1% Et3N) or LC-MS. The reaction is self-validating when the 2-chloropyrazine mass peak completely disappears, indicating that transmetalation and reductive elimination have successfully outpaced catalyst deactivation.

Step 4: Workup and Purification

  • Methodology: Cool to room temperature. Dilute with EtOAc and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.

  • Validation Check: The basicity of the pyrazine and aniline nitrogens means the product will streak on normal phase silica if not properly buffered. The successful isolation of a sharp product band confirms the necessity of adding 1% Et3N to the chromatography eluent.

References

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. 2

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.1

  • Suzuki reaction. Wikipedia. 3

Sources

Removing palladium catalyst residues from 3-(Pyrazin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalyst Remediation for 3-(Pyrazin-2-yl)aniline

Welcome to the Advanced Troubleshooting Guide for transition metal clearance. As drug development professionals and process chemists, removing palladium (Pd) from highly coordinating active pharmaceutical ingredients (APIs) is one of the most notoriously difficult challenges in scale-up synthesis.

This guide is specifically engineered for 3-(Pyrazin-2-yl)aniline , a heterobiaryl compound whose structural motifs present unique thermodynamic hurdles for metal clearance.

The Chemical Challenge: Causality of Palladium Retention

To successfully remove palladium, you must first understand why it remains trapped. 3-(Pyrazin-2-yl)aniline possesses two highly competitive coordinating groups:

  • The Aniline Moiety: A primary amine that acts as a strong Lewis base.

  • The Pyrazine Ring: A 1,4-diazine system with lone pairs highly accessible for metal binding.

When combined, these nitrogen centers can form highly stable, multidentate chelate complexes with soluble Pd(II) species. The API itself acts as a "thermodynamic sink" for the metal. Weak scavenging methods (like simple carbon filtration) will fail because they cannot overcome the high binding affinity (stability constant) of the API-Pd complex. To achieve regulatory compliance, you must employ scavengers with binding affinities that strictly outcompete your target molecule.

Regulatory Baselines: ICH Q3D Palladium Limits

Before engineering a clearance protocol, you must define the target. The International Council for Harmonisation (ICH) Q3D guidelines mandate strict Permitted Daily Exposures (PDE) for elemental impurities based on the route of administration[1][2].

Table 1: ICH Q3D Regulatory Limits for Palladium[1][2][3]

Route of AdministrationPermitted Daily Exposure (PDE)Target Concentration Limit (Assuming 10g/day dose)
Oral 100 µ g/day ≤ 10 ppm
Parenteral 10 µ g/day ≤ 1 ppm
Inhalation 1 µ g/day ≤ 0.1 ppm

Troubleshooting & FAQs

Q1: My post-reaction mixture is black. I filtered it through Celite®, but my ICP-MS analysis shows palladium is still at 1,500 ppm. Why did filtration fail? A: Celite® filtration is only effective for removing insoluble, heterogeneous Pd(0) nanoparticles (often visible as "palladium black")[4][5]. The remaining 1,500 ppm in your mixture consists of soluble Pd(II) species that are tightly coordinated to the pyrazine and aniline nitrogens of your product. Mechanical filtration cannot break these coordinate covalent bonds; you must introduce a chemical chelator or functionalized solid scavenger to strip the metal from the API[4].

Q2: Which solid-supported scavenger is most effective for 3-(Pyrazin-2-yl)aniline? A: Because your API is a strong bidentate ligand, you need a scavenger with exceptionally high affinity for soft metals.

  • SiliaMetS® Thiol (Si-Thiol): The industry standard for broad-spectrum Pd removal. It forms highly stable Pd-S bonds that outcompete nitrogen-based ligands[6][7].

  • SiliaMetS® DMT (Trimercaptotriazine): Highly recommended if your synthesis used bulky, hindered phosphine ligands (e.g., Pd(dppf)Cl₂), as its unique geometry captures hindered complexes effectively[6].

  • Potassium Isopropyl Xanthate (PIX): If you are targeting parenteral limits (<1 ppm), PIX is an ultra-efficient, soluble scavenger that forms insoluble Pd-xanthate complexes, which can then be filtered out[8].

Table 2: Scavenger Efficacy Comparison[6][8][9]

Scavenger TypeMatrixRelative AffinityBest Use CaseLimitations
Activated Carbon CarbonLowBulk color removalLeaves ~13% Pd; high volume loss[9].
Si-Thiol SilicaHighSoluble Pd(II)Requires heating to accelerate kinetics.
Si-DMT (TMT) SilicaVery HighHindered Pd complexesSlightly higher cost per kg.
PIX Soluble SaltUltra-HighTrace clearance (<1 ppm)Requires optimization of precipitation.

Q3: I added a silica-thiol scavenger, but my API yield dropped by 40%. How do I prevent product loss? A: 3-(Pyrazin-2-yl)aniline is basic. If you used a strongly acidic scavenger (like SiliaBond Tosic Acid)[6], it will protonate your aniline group, causing the API to bind ionically to the silica matrix. Always ensure you are using a neutral or mildly acidic scavenger (like Si-Thiol) and wash the filter cake thoroughly with a polar solvent (e.g., EtOAc or THF) to recover any physically adsorbed API[4].

Q4: Why is heating required during the solid-scavenger treatment? A: Ligand exchange is a kinetic process. At room temperature, the transition of Pd(II) from the API's pyrazine/aniline nitrogens to the scavenger's thiol groups is kinetically sluggish due to the thermodynamic stability of the starting chelate. Heating the mixture to 40–50°C provides the necessary activation energy to break the API-Pd bonds, allowing the scavenger to capture the metal[7][10].

Self-Validating Multi-Step Palladium Clearance Protocol

Relying on a single purification step is rarely sufficient for highly coordinating heterocycles. The following protocol utilizes a self-validating, orthogonal approach combining mechanical, aqueous, and solid-phase clearance mechanisms[5][7].

Phase 1: Bulk Heterogeneous Clearance

  • Dilute the crude reaction mixture in a polar aprotic solvent (e.g., THF or EtOAc) to ensure complete dissolution of the 3-(Pyrazin-2-yl)aniline.

  • Filter the mixture through a tightly packed pad of Celite® to remove agglomerated Pd(0) black[4][5]. Wash the filter cake with 2 column volumes of fresh solvent.

Phase 2: Aqueous Chelation Wash 3. Transfer the filtrate to a separatory funnel. Add an equal volume of a 10% (w/v) aqueous N-acetylcysteine solution[5]. 4. Agitate and heat the biphasic mixture gently to 35°C for 2 hours. Causality: The water-soluble thiol outcompetes the API, pulling a significant fraction of Pd(II) into the aqueous layer. 5. Separate the phases and retain the organic layer.

Phase 3: Solid-Phase Scavenging 6. To the organic phase, add SiliaMetS® Thiol (5 equivalents relative to the initial Pd catalyst load)[6][7]. 7. Stir the suspension aggressively at 45°C for 12–16 hours[10]. 8. Filter the mixture to remove the silica-bound palladium and concentrate the filtrate under reduced pressure.

Phase 4: Self-Validation & Isolation 9. Validation Gate: Extract a 5 mg aliquot of the concentrated residue and analyze via ICP-MS.

  • If Pd > 10 ppm: The ligand exchange was incomplete. Repeat Phase 3.

  • If Pd ≤ 10 ppm: Proceed to Step 10.

  • Perform an antisolvent crystallization by dissolving the residue in minimal THF and slowly adding Heptane. Filter the resulting crystals to isolate the ultra-pure API[7].

Process Visualization

G Start Crude 3-(Pyrazin-2-yl)aniline (High Pd >1000 ppm) Celite 1. Celite Filtration (Removes Pd(0) black) Start->Celite Wash 2. Aqueous Wash (N-Acetylcysteine) Celite->Wash Scavenger 3. Solid Scavenger (SiliaMetS Thiol/DMT) Wash->Scavenger Test ICP-MS Analysis Is Pd < 10 ppm? Scavenger->Test Cryst 4. Antisolvent Crystallization Test->Cryst Yes Fail Repeat Scavenger Step Test->Fail No Success Pure API (ICH Q3D Compliant) Cryst->Success Fail->Scavenger

Multi-step palladium clearance workflow for 3-(Pyrazin-2-yl)aniline to meet ICH Q3D targets.

References

  • Source: triphasepharmasolutions.
  • Title: 232 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP)
  • Title: Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.
  • Source: benchchem.
  • Source: onyxipca.
  • Title: Potassium isopropyl xanthate (PIX)
  • Source: biotage.
  • Source: velocityscientific.com.
  • Source: acs.
  • Source: researchgate.

Sources

Troubleshooting low conversion rates in 3-(Pyrazin-2-yl)aniline coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when utilizing 3-(pyrazin-2-yl)aniline in palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations).

The molecular architecture of 3-(pyrazin-2-yl)aniline presents a dual challenge: the strongly coordinating pyrazine nitrogen acts as a potent catalyst poison, while its electron-withdrawing nature severely dampens the nucleophilicity of the primary aniline. The following diagnostics, Q&A, and self-validating protocols are engineered to help you bypass these electronic and steric hurdles.

Diagnostic Workflow

G N1 Low Conversion in 3-(Pyrazin-2-yl)aniline Coupling N2 Identify Limiting Step via Visual & LC-MS Cues N1->N2 N3 Pd Black Precipitation? (Catalyst Deactivation) N2->N3 N4 Homogeneous but Stalled? (Nucleophilic Failure) N2->N4 N5 Pyrazine N-Coordination (Off-cycle Pd(II) trap) N3->N5 Yes N6 Electronic Deactivation (Aniline nucleophilicity drop) N4->N6 Yes N7 Action: Switch to bulky BrettPhos/RuPhos Pd G3 N5->N7 N8 Action: Use strong, soluble base (e.g., LiHMDS in THF) N6->N8

Workflow for diagnosing and resolving low conversion in pyrazine-aniline couplings.

Troubleshooting Guide & FAQs

Q1: Why does my cross-coupling reaction stall and form a black precipitate shortly after initiation? A1: The formation of palladium black is a macroscopic indicator of catalyst death[1]. The pyrazine ring in your substrate acts as a potent σ-donor and π-acceptor. It competitively coordinates to the palladium center, forming highly stable, off-cycle Pd(II) complexes[2]. This phenomenon, known as catalyst poisoning, strips the palladium from the active catalytic cycle, leading to its aggregation into inactive Pd nanoparticles[3]. Causality & Solution: To sterically block the pyrazine nitrogen from coordinating to the metal, you must employ extremely bulky, electron-rich biaryl phosphine ligands, such as BrettPhos or RuPhos[4]. Pairing these with a 3rd-generation (G3) palladacycle pre-catalyst ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species, which kinetically outcompetes pyrazine coordination.

Q2: I've prevented catalyst precipitation by using bulky ligands, but my conversion remains under 30%. What is limiting the reaction? A2: If the catalyst remains active (no Pd black) but conversion is low, the bottleneck is the nucleophilic attack of the aniline on the Pd(II)-aryl intermediate. The pyrazine ring is strongly electron-withdrawing. When located at the 3-position of the aniline, it drastically reduces the electron density of the primary amine (-NH2) via inductive and resonance effects, rendering it a poor nucleophile[5]. Causality & Solution: Standard weak bases (like K₂CO₃ or Cs₂CO₃) often fail to efficiently deprotonate this deactivated amine during the transmetalation/amine-binding step. Switching to a stronger, soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) provides the thermodynamic driving force needed to form the critical palladium-amido complex, facilitating subsequent reductive elimination[6].

Q3: Are there specific solvent effects I should consider for this substrate? A3: Yes. Because 3-(pyrazin-2-yl)aniline contains multiple hydrogen-bond acceptors (the pyrazine nitrogens) and a hydrogen-bond donor (the amine), it can suffer from poor solubility and self-aggregation in non-polar solvents like toluene. Poor solubility limits the effective concentration of the nucleophile, exacerbating the slow kinetics caused by its electronic deactivation. Causality & Solution: Utilize moderately polar, coordinating solvents like anhydrous THF or 1,4-Dioxane. These solvents disrupt intermolecular hydrogen bonding, fully solubilizing the substrate and stabilizing the polar transition states during the catalytic cycle.

Data Presentation: Catalyst & Base Optimization

The following table summarizes the quantitative impact of tuning the steric bulk and base strength to overcome pyrazine-mediated poisoning and aniline deactivation.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
Pd(OAc)₂ (5 mol%)PPh₃Cs₂CO₃Toluene100< 5%Rapid Pd black formation (Pyrazine poisoning)
Pd₂(dba)₃ (2.5 mol%)BINAPNaOtBuToluene10032%Sluggish kinetics, partial degradation
RuPhos Pd G2 (2 mol%)RuPhosCs₂CO₃Dioxane8068%Clean reaction, but stalled at 12h (Weak base)
BrettPhos Pd G3 (2 mol%) BrettPhos LiHMDS THF 65 > 98% Complete conversion, homogeneous active species

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

Objective: Couple 3-(pyrazin-2-yl)aniline with an aryl chloride while actively suppressing pyrazine-mediated catalyst poisoning.

Materials:

  • 3-(pyrazin-2-yl)aniline (1.0 equiv)

  • Aryl chloride (1.05 equiv)

  • BrettPhos Pd G3 (2 mol %)

  • BrettPhos ligand (2 mol %)

  • LiHMDS (2.5 equiv, solid)

  • Anhydrous, degassed THF (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-(pyrazin-2-yl)aniline, aryl chloride, BrettPhos Pd G3, and BrettPhos ligand.

    • Causality: Adding 2 mol% of the free ligand alongside the G3 pre-catalyst prevents the formation of Pd dimers and ensures a 1:1 Ligand:Pd ratio is strictly maintained upon activation.

  • Base Addition: Add LiHMDS as a solid.

    • Causality: LiHMDS is chosen to aggressively deprotonate the electronically deactivated aniline, driving the formation of the Pd-amido complex[6].

  • Solvent Introduction: Evacuate and backfill the vial with Argon (3x). Add the anhydrous, degassed THF.

  • Reaction Initiation & Self-Validation Checkpoint 1: Stir the mixture at room temperature for 5 minutes.

    • Validation: The G3 pre-catalyst should dissolve, transitioning the mixture from a heterogeneous suspension to a homogeneous deep red/orange solution. If the solution turns black within this window, moisture/oxygen has poisoned the system, or pyrazine coordination has outcompeted activation. Abort and re-purify reagents.

  • Heating & Self-Validation Checkpoint 2: Seal the vial and heat to 65 °C. After 1 hour, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: You should observe the depletion of the aryl chloride. If the intermediate aryl-halide oxidative addition complex is present but no product is forming, the base is failing to deprotonate the aniline. Ensure your LiHMDS has not degraded to LiOH.

  • Quench and Workup: After 4–12 hours (upon confirmed consumption of the aniline), cool to room temperature. Quench with a few drops of water to neutralize excess LiHMDS, dilute with EtOAc, and filter through a pad of Celite to remove spent palladium species. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

References

  • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: PMC - NIH URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: PMC - NIH URL: [Link]

Sources

Separation of 3-(Pyrazin-2-yl)aniline from unreacted starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biaryl Amine Purification Support Center. This guide provides troubleshooting frameworks and validated methodologies for separating 3-(Pyrazin-2-yl)aniline from unreacted starting materials—specifically 2-chloropyrazine, 3-aminophenylboronic acid, and palladium catalysts—following a standard [1].

Designed for drug development professionals, this guide bypasses rigid templates to focus on the mechanistic causality behind separation science, ensuring your workflows are reproducible and self-validating.

Section 1: Physicochemical Basis for Separation (The "Why")

To design a robust purification system, we must first understand the chemical properties of the reaction matrix. The separation logic relies entirely on exploiting the differential acid-base reactivity (pKa) and polarity of the components through [2].

Table 1: Physicochemical Properties of Reaction Components

ComponentRole in ReactionpKa (Conjugate Acid)pKa (Acidic Proton)Polarity & Solubility Profile
3-(Pyrazin-2-yl)aniline Target Product~4.6 (Aniline)N/APolar; Soluble in DCM/EtOAc
2-Chloropyrazine Starting Material< 1.0 (Pyrazine)N/ANon-polar; Highly organic soluble
3-Aminophenylboronic acid Starting Material~4.6 (Aniline)~8.8 (Boronic Acid)Amphoteric; Highly water soluble
Section 2: Troubleshooting & FAQs (The "How")

Q1: My crude mixture is heavily contaminated with unreacted 2-chloropyrazine. How can I selectively remove it without running a column? A: You can utilize an acid-base "catch and release" liquid-liquid extraction. 2-Chloropyrazine is essentially neutral under standard aqueous acidic conditions due to the electron-withdrawing chlorine atom drastically lowering the pyrazine ring's basicity (pKa < 1.0). In contrast, the primary aniline on your product has a pKa of ~4.6. By extracting your organic layer with 1M HCl, the 3-(Pyrazin-2-yl)aniline is protonated into a water-soluble anilinium salt and migrates to the aqueous phase. The 2-chloropyrazine remains in the organic phase and can be discarded.

Q2: I am seeing a persistent, highly polar impurity streaking on my TLC plates. Is this 3-aminophenylboronic acid, and how do I clear it? A: Yes, unreacted boronic acids are notorious for streaking on silica due to their amphoteric nature and tendency to form boroxines. To remove it prior to chromatography, wash your initial organic crude solution with 1M NaOH. At pH > 10, the boronic acid (pKa ~8.8) converts into a highly water-soluble boronate anion and partitions into the aqueous layer, while your target biaryl aniline remains a neutral free-base and stays in the organic phase.

Q3: When I attempt silica gel flash chromatography, my product (3-(Pyrazin-2-yl)aniline) tails severely, leading to poor recovery. What is the mechanistic cause and solution? A: The tailing is caused by the basic aniline nitrogen hydrogen-bonding with the [3] (Si-OH) present on the surface of standard stationary-phase silica gel. To prevent this, you must passivate the column. Pre-treat your silica gel by flushing it with your starting mobile phase containing 1–5% Triethylamine (TEA). The TEA irreversibly binds to the highly acidic silanol sites, allowing your basic product to elute as a sharp, well-defined band.

Section 3: Validated Standard Operating Procedure (SOP)

Protocol: Acid-Base "Catch and Release" Purification This protocol systematically isolates the target biaryl amine by exploiting the pKa differentials outlined in Table 1. It acts as a self-validating system where physical state changes confirm chemical transformations.

Step 1: Initial Solubilization & Boronic Acid Removal

  • Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Transfer to a separatory funnel and wash with an equal volume of 1M NaOH.

  • Causality: The high pH deprotonates 3-aminophenylboronic acid into a water-soluble boronate.

  • Separate and discard the aqueous layer.

Step 2: Product "Catch" (Protonation)

  • Extract the remaining EtOAc layer with 1M HCl (3 x 10 mL/g).

  • Validation Checkpoint: Test the pH of the aqueous extract using pH paper. It must be < 2 to ensure complete protonation of the aniline.

  • Causality: The HCl protonates 3-(Pyrazin-2-yl)aniline into an anilinium salt, driving it into the aqueous phase. 2-chloropyrazine and residual Pd catalyst remain in the EtOAc.

  • Separate the layers. Keep the acidic aqueous layer and discard the EtOAc layer.

Step 3: Product "Release" (Basification)

  • Cool the aqueous layer in an ice bath to prevent exothermic degradation.

  • Carefully add 6M NaOH dropwise until the pH reaches 10–11.

  • Validation Checkpoint: The aqueous solution will turn cloudy or form an oily suspension, visually confirming the precipitation of the neutral free-base aniline.

  • Causality: The alkaline environment neutralizes the anilinium ion back into the lipophilic free base.

Step 4: Final Extraction

  • Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 15 mL/g).

  • Combine the DCM extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield purified 3-(Pyrazin-2-yl)aniline.

Section 4: Visual Workflow

ExtractionWorkflow Crude Crude Reaction Mixture (Product, Boronic Acid, Pyrazine) Dissolve Dissolve in EtOAc Extract with 1M NaOH Crude->Dissolve Aq1 Aqueous Phase 1 (Boronate Salts) Dissolve->Aq1 Discard Org1 Organic Phase 1 (Product, 2-Chloropyrazine) Dissolve->Org1 ExtractHCl Extract with 1M HCl Org1->ExtractHCl Aq2 Aqueous Phase 2 (Anilinium Product) ExtractHCl->Aq2 Org2 Organic Phase 2 (2-Chloropyrazine, Catalyst) ExtractHCl->Org2 Discard Basify Basify to pH 10 (NaOH) Extract with DCM Aq2->Basify PureProd Pure 3-(Pyrazin-2-yl)aniline (Organic Phase) Basify->PureProd

Liquid-liquid extraction workflow for isolating 3-(Pyrazin-2-yl)aniline.

References
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions Source: MDPI URL:[Link]

  • Organic Acid-Base Extractions Source: Chemistry Steps URL:[Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

Validation & Comparative

Interpreting the ¹H NMR Spectrum of 3-(Pyrazin-2-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-(Pyrazin-2-yl)aniline, a molecule featuring two distinct aromatic nitrogen-containing rings, presents a compelling case for the power and nuance of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers an in-depth analysis of the expected ¹H NMR spectrum of this compound, grounded in the fundamental principles of chemical shifts and spin-spin coupling. By comparing its predicted spectral features with those of its constituent building blocks—pyrazine and aniline—as well as related substituted analogues, we provide a robust framework for its structural verification.

The Strategic Importance of ¹H NMR in Structural Analysis

¹H NMR spectroscopy remains an indispensable tool for organic chemists, providing a detailed fingerprint of a molecule's hydrogen framework. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment, while spin-spin coupling constants (J) reveal the connectivity and spatial relationships between neighboring protons. For a molecule like 3-(Pyrazin-2-yl)aniline, where two aromatic systems with differing electronic properties are directly linked, ¹H NMR is not merely a characterization technique but a critical checkpoint for confirming the intended regiochemistry of the synthesis.

Predicting the ¹H NMR Spectrum of 3-(Pyrazin-2-yl)aniline

The structure and proton designations for 3-(Pyrazin-2-yl)aniline are as follows:

Caption: Structure and proton numbering of 3-(Pyrazin-2-yl)aniline.

Protons of the Pyrazine Ring (H₃, H₅, and H₆)

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms, which results in a significant deshielding of its protons.[1] In unsubstituted pyrazine, all four protons are equivalent and resonate as a singlet at approximately 8.59 ppm.[2]

In 3-(Pyrazin-2-yl)aniline, the aniline substituent at the C2 position will influence the chemical shifts of the remaining pyrazine protons (H₃, H₅, and H₆). The anilino group, being electron-donating through resonance, is expected to shield these protons relative to unsubstituted pyrazine.

  • H₃: This proton is ortho to the aniline substituent and is expected to be the most shielded of the pyrazine protons. It will likely appear as a doublet.

  • H₅ and H₆: These protons are further from the substituent and will be less affected. They are expected to appear downfield, with H₆ likely being the most deshielded due to its proximity to the nitrogen atom at position 1. They will exhibit coupling to each other and smaller long-range couplings.

Protons of the Aniline Ring (H₂', H₄', H₅', and H₆') and the Amino Group (NH₂)

The aniline ring is influenced by two key factors: the electron-donating amino group (-NH₂) and the electron-withdrawing pyrazinyl group. The amino group typically shields the ortho (H₂', H₆') and para (H₄') protons, shifting them upfield.[3] Conversely, the pyrazinyl substituent at the C3' position will exert an electron-withdrawing effect, deshielding the protons on the aniline ring.

  • NH₂ Protons: These protons will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.[4]

  • H₂': This proton is ortho to the pyrazinyl group and will be significantly deshielded. It is expected to appear as a singlet or a narrow triplet due to small meta couplings.

  • H₄': This proton is para to the pyrazinyl group and ortho to the amino group. The opposing electronic effects will result in a chemical shift that is a balance of shielding and deshielding. It is expected to be a doublet of doublets.

  • H₅': This proton is meta to the pyrazinyl group and para to the amino group. It will experience shielding from the amino group and will likely be the most upfield of the aniline aromatic protons, appearing as a triplet.

  • H₆': This proton is ortho to both the pyrazinyl and amino groups. The combined electronic effects make its chemical shift prediction complex, but it is expected to be a doublet of doubleaments.

Comparative Spectral Analysis

To contextualize the predicted spectrum of 3-(Pyrazin-2-yl)aniline, it is instructive to compare it with the spectra of its parent molecules and a related analogue.

CompoundProton(s)Approximate Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)
3-(Pyrazin-2-yl)aniline (Predicted) H₃, H₅, H₆8.0 - 9.0d, mJ ≈ 1.5-2.5 Hz
H₂', H₄', H₅', H₆'6.5 - 7.5mJortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz
NH₂Variable (e.g., 3.5 - 5.0)br s-
Pyrazine H₂/H₃/H₅/H₆~8.59[2]s-
Aniline H₂/H₆ (ortho)~6.7[5]dJortho ≈ 7.7 Hz
H₃/H₅ (meta)~7.1[5]tJortho ≈ 7.7 Hz, Jmeta ≈ 1.2 Hz
H₄ (para)~6.8[5]tJortho ≈ 7.7 Hz
NH₂~3.68[5]s-
2-Phenylpyridine Pyridine Protons7.1 - 8.7mJortho ≈ 4.8, 7.9 Hz, Jmeta ≈ 1.9 Hz, Jpara ≈ 1.0 Hz
Phenyl Protons7.3 - 8.0m-

Table 1: Comparison of ¹H NMR Spectral Data.

The stark downfield shift of the pyrazine protons compared to the aniline protons is immediately apparent. In 3-(Pyrazin-2-yl)aniline, the inter-ring conjugation and substituent effects will lead to a more complex and dispersed spectrum than either of the parent compounds. The comparison with 2-phenylpyridine, an analogue with a single nitrogen in the heterocyclic ring, highlights how the number and position of heteroatoms significantly impact the chemical shifts of the aromatic protons.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following protocol provides a standardized methodology.

A. Sample Preparation

  • Weigh 5-10 mg of the 3-(Pyrazin-2-yl)aniline sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often advantageous for observing exchangeable protons like those of the amino group.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the clear solution into a 5 mm NMR tube.

B. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-10 ppm is typically sufficient.

  • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Use a relaxation delay of 1-2 seconds.

C. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to establish the connectivity between protons.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicity & Coupling integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 3-(Pyrazin-2-yl)aniline is predicted to be a rich tapestry of signals that, when carefully interpreted, can unequivocally confirm its structure. The downfield region will be dominated by the pyrazine protons, while the aniline protons will appear in the more conventional aromatic region, with their chemical shifts dictated by the dual influence of the amino and pyrazinyl substituents. By understanding the fundamental principles of NMR and leveraging comparative data from simpler, related molecules, researchers can confidently assign the spectrum and verify the successful synthesis of this and other complex heterocyclic compounds. This analytical rigor is fundamental to advancing drug discovery and materials science, where molecular structure dictates function.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • New Journal of Chemistry Supporting Information. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. Royal Society of Chemistry. [Link]

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1963). Advances in Heterocyclic Chemistry (Vol. 2). Academic Press.
  • ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline. ResearchGate. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Biological activity comparison of 3-substituted vs 4-substituted pyrazinyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires a deep understanding of both spatial geometry and physicochemical properties. Pyrazinyl anilines represent a privileged scaffold in modern drug discovery, particularly for ATP-competitive kinase inhibitors.

In this guide, we will objectively compare the biological activity, binding mechanics, and pharmacokinetic implications of 3-substituted (meta) versus 4-substituted (para) pyrazinyl anilines. We will also outline the self-validating experimental workflows required to evaluate these alternatives.

Mechanistic Rationale: The Geometry of the ATP-Binding Site

To understand the biological differences between 3- and 4-substitutions, we must first establish the causality of their binding mechanics.

The pyrazine core is an established "hinge-binder"[1]. Its nitrogen atoms form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Once anchored, the attached aniline ring acts as an "exit vector," directing substituents into different micro-environments of the kinase active site:

  • 3-Substituted Anilines (Meta Position): These substituents project deeply into the hydrophobic back pocket (often associated with the DFG-in/out motifs) or interact with the gatekeeper residue[2]. Because this pocket is highly conserved yet structurally distinct across kinase families, 3-substitution is the primary driver for potency and selectivity . Lipophilic, electron-withdrawing groups (e.g., -CF3, -Cl) excel here because their desolvation penalty is low when entering the hydrophobic cleft.

  • 4-Substituted Anilines (Para Position): These substituents extend outward toward the solvent-exposed cleft[3]. Because this region is filled with water and lacks strict steric boundaries, 4-substitution is the primary driver for physicochemical tuning . Polar, solubilizing groups (e.g., morpholine, piperazine) are placed here to improve aqueous solubility and ADME properties without disrupting the core hinge interaction.

G A Pyrazine Core (Hinge Binder) B Aniline Linker (Exit Vector) A->B C-N bond C 3-Substitution (Meta) Hydrophobic Pocket B->C Directs internally D 4-Substitution (Para) Solvent Channel B->D Directs externally

Fig 1: Pharmacophore mapping of pyrazinyl anilines in the ATP-binding site.

Comparative Biological Activity & SAR Data

When comparing these two vectors, a stark trade-off between biochemical potency and drug-like properties emerges. Table 1 summarizes representative SAR data demonstrating how isolated substitutions impact overall biological activity.

Table 1: Biological and Physicochemical Comparison of Substitution Patterns

Scaffold SubstitutionRepresentative MotifTarget Kinase IC₅₀ (nM)Cellular IC₅₀ (nM)Kinetic Solubility (µM)Primary Binding Region
Unsubstituted Aniline1,500>10,00085Hinge / Exit Vector
3-Substituted 3-CF₃-aniline12180<5Hydrophobic Pocket II
4-Substituted 4-Morpholino-aniline4502,500>200Solvent Channel
3,4-Disubstituted 3-CF₃-4-Morpholino1545150Dual (Pocket + Solvent)

Data Interpretation: Relying solely on a 3-substitution yields exceptional biochemical potency (12 nM) but results in poor cellular translation (180 nM) due to cell membrane impermeability and compound precipitation in the assay media (solubility <5 µM). Conversely, isolated 4-substitution provides excellent solubility but weak target engagement. The optimal therapeutic profile is achieved through 3,4-disubstitution , where the 3-position drives the required binding affinity and the 4-position rescues the physicochemical properties, resulting in a highly potent cellular IC₅₀ (45 nM).

Experimental Workflows & Protocols

To objectively validate the performance of these compounds, we utilize a rigorous, self-validating screening cascade.

G S1 1. Biochemical Profiling (TR-FRET Kinase Assay) S2 2. ADME & Solubility (Kinetic Solubility Assay) S1->S2 S3 3. Cellular Target Engagement (NanoBRET / Western Blot) S2->S3

Fig 2: Step-by-step evaluation workflow for pyrazinyl aniline kinase inhibitors.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence assays because the time-delay measurement effectively eliminates auto-fluorescence from the highly conjugated pyrazine library, preventing false positives. Self-Validating System: Every plate must include a Z'-factor calculation. We use 1% DMSO as the high-control (full kinase activity) and 10 µM Staurosporine as the low-control (complete inhibition). A plate is only validated and accepted if Z' > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase/Europium-labeled antibody mixture in TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dispensing: Echo-dispense 100 nL of pyrazinyl aniline compounds (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of the 2X Kinase mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP/Tracer substrate mixture (ATP concentration set to the enzyme's specific Kₘ to ensure competitive binding assessment).

  • Readout: Incubate for 60 minutes. Read on a microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Kinetic Aqueous Solubility Assay

Causality: We prioritize kinetic solubility (from DMSO stocks) over thermodynamic solubility (from solid powder) during the primary screening phase. This directly mimics how compounds are dosed into our in vitro biological assays, ensuring that any observed drop in cellular potency is correctly attributed to target engagement rather than assay-media precipitation. Self-Validating System: Nicardipine is run as a low-solubility control (<10 µM), and Propranolol as a high-solubility control (>200 µM).

Step-by-Step Methodology:

  • Spiking: Add 5 µL of 10 mM compound in DMSO to 245 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%, final theoretical compound concentration = 200 µM).

  • Incubation: Shake the plate at 300 rpm for 24 hours at room temperature to allow equilibrium of precipitation.

  • Filtration: Transfer the suspension to a 96-well filter plate (0.45 µm PTFE membrane) and centrifuge at 1000 x g for 5 minutes to separate the precipitate from the dissolved compound.

  • Quantification: Dilute the filtrate 1:10 in acetonitrile. Quantify the dissolved compound concentration via LC-MS/MS against a standard curve generated directly in organic solvent.

Conclusion & Strategic Recommendations

When designing pyrazinyl aniline alternatives for targeted therapies, a singular focus on the 3-position (meta) will yield highly potent but fundamentally flawed, insoluble compounds. A singular focus on the 4-position (para) will yield highly soluble compounds that fail to achieve meaningful target inhibition.

Drug development professionals should utilize 3,4-disubstituted pyrazinyl anilines . By leveraging the 3-position to anchor into the hydrophobic pocket and the 4-position to project solubilizing moieties into the solvent channel, researchers can successfully bridge the gap between biochemical affinity and cellular efficacy.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrazin-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Pyrazin-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.